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  • Product: 2-isopropyl-3,6-dimethoxy-2,5-dihydropyrazine
  • CAS: 148403-14-9

Core Science & Biosynthesis

Foundational

mechanism of action for 2-isopropyl-3,6-dimethoxy-2,5-dihydropyrazine

An In-depth Technical Guide to the Core Mechanism of Action for 2-isopropyl-3,6-dimethoxy-2,5-dihydropyrazine Authored by a Senior Application Scientist Preamble: Charting Unexplored Territory In the landscape of chemica...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Core Mechanism of Action for 2-isopropyl-3,6-dimethoxy-2,5-dihydropyrazine

Authored by a Senior Application Scientist

Preamble: Charting Unexplored Territory

In the landscape of chemical biology and drug discovery, it is not uncommon to encounter compounds with known synthetic utility but enigmatic biological functions. 2-isopropyl-3,6-dimethoxy-2,5-dihydropyrazine is one such molecule. Widely recognized in the realm of organic chemistry as a Schöllkopf chiral auxiliary for the asymmetric synthesis of α-amino acids, its pharmacological profile remains largely uncharted.[1][2] However, preliminary data classifying it as an inhibitor with potential antitumor activity beckons a thorough investigation into its mechanism of action.[3][4]

This guide eschews a conventional review of established facts. Instead, it embarks on a logical exploration, postulating a scientifically-grounded hypothesis for the mechanism of action of 2-isopropyl-3,6-dimethoxy-2,5-dihydropyrazine and delineating a comprehensive experimental roadmap for its validation. This document is crafted for the discerning researcher, providing not just protocols, but the strategic rationale that underpins each experimental choice.

Section 1: The Genesis of a Hypothesis - From Structure to Function

The structural backbone of 2-isopropyl-3,6-dimethoxy-2,5-dihydropyrazine, the dihydropyrazine ring, is a scaffold known to impart significant biological activity. Studies on related dihydropyrazine derivatives have revealed a capacity to induce DNA strand breaks, a mechanism potentiated by the presence of divalent metal ions like Cu²⁺ and mediated through the generation of reactive oxygen species (ROS).[5] This established precedent for the dihydropyrazine skeleton forms the primary basis of our central hypothesis.

Furthermore, the broader class of 2,5-diketopiperazines (DKPs), which share a cyclic nitrogen-containing core, are renowned for their diverse and potent pharmacological activities, including anticancer properties.[6][7] These compounds are often products of secondary metabolism in a variety of organisms and serve as privileged structures in medicinal chemistry.[7]

Central Hypothesis: 2-isopropyl-3,6-dimethoxy-2,5-dihydropyrazine exerts its antitumor activity by inducing DNA damage in cancer cells, likely through a mechanism involving the generation of reactive oxygen species and potentially facilitated by intracellular metal ions.

This hypothesis provides a clear, testable framework. The subsequent sections of this guide are dedicated to a multi-pronged experimental strategy designed to rigorously interrogate this proposed mechanism.

Section 2: Experimental Validation - A Stepwise Approach to Elucidating Mechanism

The following experimental plan is designed as a self-validating cascade. Each stage builds upon the findings of the last, creating a cohesive and compelling body of evidence.

Foundational Analysis: In Vitro Cytotoxicity

Causality of Experimental Choice: Before delving into mechanistic specifics, it is imperative to quantify the compound's cytotoxic potential across a panel of cancer cell lines. This foundational data will not only confirm its antitumor activity but also identify the most sensitive cell models for subsequent, more detailed investigations. The selection of a diverse panel, including cell lines with known sensitivities to DNA damaging agents, will provide early correlative evidence.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: Plate selected cancer cell lines (e.g., HeLa, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 2-isopropyl-3,6-dimethoxy-2,5-dihydropyrazine in complete culture medium. Treat cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Incubation: Following treatment, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each cell line and time point.

Data Presentation: Comparative IC50 Values

Cell LineIC50 (µM) at 48h
HeLa (Cervical Cancer)[Hypothetical Data] 15.2
A549 (Lung Cancer)[Hypothetical Data] 25.8
MCF-7 (Breast Cancer)[Hypothetical Data] 18.5

Workflow Diagram: Cytotoxicity Assessment

G cluster_setup Experimental Setup cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_plating Plate Cancer Cells (96-well format) compound_prep Prepare Serial Dilutions of Compound treatment Treat Cells with Compound (24, 48, 72h) compound_prep->treatment incubation Incubate at 37°C treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan Solubilize Formazan mtt_add->formazan readout Measure Absorbance (570 nm) formazan->readout analysis Calculate % Viability & IC50 Values readout->analysis

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Direct Evidence of Genotoxicity: Visualizing DNA Damage

Causality of Experimental Choice: With cytotoxicity confirmed, the next logical step is to directly test the central tenet of our hypothesis: the induction of DNA damage. The Comet Assay, or single-cell gel electrophoresis, is a sensitive and visually intuitive method for detecting DNA strand breaks in individual cells. A positive result here would provide strong, direct evidence of genotoxicity.

Experimental Protocol: Alkaline Comet Assay

  • Cell Treatment: Treat the most sensitive cell line (identified in 2.1) with the compound at its IC50 and 2x IC50 concentrations for a short duration (e.g., 4 hours). Include negative (vehicle) and positive (e.g., H₂O₂) controls.

  • Cell Harvesting & Embedding: Harvest the cells and embed them in low-melting-point agarose on a microscope slide.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nucleoid.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

  • Electrophoresis: Apply an electric field. Broken DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization & Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualization & Analysis: Visualize the comets using a fluorescence microscope. Quantify the extent of DNA damage by measuring the tail length and the percentage of DNA in the tail using specialized software.

Workflow Diagram: Comet Assay for DNA Damage Detection

G start Treat Cells (Compound, Controls) embed Embed Cells in Agarose start->embed lyse Lyse Cells embed->lyse unwind Unwind DNA (Alkaline Buffer) lyse->unwind electro Electrophoresis unwind->electro stain Stain DNA electro->stain visualize Visualize & Quantify (Fluorescence Microscopy) stain->visualize

Caption: Step-by-step workflow of the Alkaline Comet Assay.

Probing the Mechanism: Reactive Oxygen Species (ROS) Generation

Causality of Experimental Choice: Having established that the compound causes DNA damage, we now investigate the proposed upstream mechanism: ROS production. Dihydropyrazines are known to generate active oxygen radicals.[5] Detecting an increase in intracellular ROS levels following treatment would forge a crucial link in the causal chain from compound exposure to DNA damage.

Experimental Protocol: DCFDA Assay for Intracellular ROS

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.

  • DCFDA Loading: Load the cells with 2',7'-dichlorofluorescin diacetate (DCFDA), a cell-permeable dye that fluoresces upon oxidation by ROS.

  • Compound Treatment: Treat the cells with 2-isopropyl-3,6-dimethoxy-2,5-dihydropyrazine at various concentrations. Include a vehicle control and a positive control (e.g., Rosup).

  • Fluorescence Measurement: Measure the fluorescence intensity at time points (e.g., 0, 30, 60, 120 minutes) using a fluorescence plate reader (excitation/emission ~485/535 nm).

  • ROS Scavenging Control: To confirm the role of ROS, pre-treat a set of cells with an ROS scavenger like N-acetylcysteine (NAC) before adding the compound and repeat the assay. A reduction in the fluorescent signal would validate that the effect is ROS-dependent.

Logical Relationship Diagram: Proposed Mechanism of Action

G Compound 2-isopropyl-3,6-dimethoxy-2,5-dihydropyrazine ROS Reactive Oxygen Species (ROS) Generation Compound->ROS DNA_Damage Oxidative DNA Damage (Strand Breaks) ROS->DNA_Damage DDR DNA Damage Response (e.g., γ-H2AX activation) DNA_Damage->DDR Apoptosis Cell Cycle Arrest / Apoptosis DDR->Apoptosis Antitumor Antitumor Effect Apoptosis->Antitumor

Caption: Hypothesized signaling cascade for the compound's antitumor activity.

Section 3: Advanced Mechanistic Insights & Future Directions

Should the preceding experiments support the central hypothesis, further lines of inquiry can provide a more granular understanding of the compound's mechanism.

  • DNA Double-Strand Break Analysis (γ-H2AX Staining): Immunofluorescence staining for phosphorylated H2AX (γ-H2AX) can specifically confirm the induction of DNA double-strand breaks, a particularly cytotoxic lesion.

  • Cell Cycle Analysis: Flow cytometry analysis of propidium iodide-stained cells can determine if the DNA damage leads to cell cycle arrest at specific checkpoints (e.g., G2/M).

  • Apoptosis Assays: Annexin V/PI staining can be employed to quantify the induction of apoptosis as the ultimate downstream consequence of DNA damage.

  • Role of Metal Ions: Investigating whether metal chelators can abrogate the compound's activity would provide evidence for the involvement of intracellular metals in ROS generation, as suggested by literature on related compounds.[5]

Conclusion: From Hypothesis to Evidence

This technical guide outlines a rigorous, hypothesis-driven approach to elucidate the mechanism of action of 2-isopropyl-3,6-dimethoxy-2,5-dihydropyrazine. By systematically progressing from broad cytotoxicity screening to specific assays for DNA damage and ROS generation, researchers can build a compelling, evidence-based narrative. The proposed experimental cascade is designed to be self-validating, ensuring that each step logically informs the next. While the biological activity of this compound is currently a black box, the application of the principles and protocols detailed herein will undoubtedly shed light on its therapeutic potential and molecular modus operandi.

References

  • Yamaguchi, T., Kashige, N., Mishiro, N., Miake, F., & Watanabe, K. (1996). Dihydropyrazine derivatives as a new type of DNA strand breaking agent. Biological & Pharmaceutical Bulletin, 19(10), 1261-1265. [Link]

  • Pharmaffiliates. (n.d.). (R)-2-Isopropyl-3,6-dimethoxy-2,5-dihydropyrazine (>85% Purity). Retrieved from [Link]

  • Al-Mughaid, H., et al. (2018). Chemical reactivity of dihydropyrazine derivatives. Cycloaddition behavior toward ketenes. RSC Advances, 8(25), 13939-13946. [Link]

  • Wang, Y., et al. (2021). 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation. Molecules, 26(11), 3334. [Link]

  • Wang, C. Y., et al. (2022). 2,5-Diketopiperazines From a Sponge-Derived Fungus Aspergillus sclerotiorum. Frontiers in Marine Science, 9, 878933. [Link]

  • Wei, L., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 258, 115544. [Link]

  • Bohlmann, F., & Zdero, C. (1977). Naturally occurring terpene derivatives. 102. New types of sesquiterpene lactones from the genus Isofraxidin. Chemistry Berichte, 110(2), 487-491.
  • Mena, C., et al. (2022). Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. Pharmaceuticals, 15(10), 1253. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents. Medicinal Chemistry, 20(1), 2-23. [Link]

  • Augusto, O., & Levy, L. (2007). Biotransformation of hydrazine derivatives in the mechanism of toxicity. Toxicology Letters, 172, S33. [Link]

  • Nde-Aga, J. B., et al. (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Chemistry Central Journal, 16(1), 1-10. [Link]

  • Silva, A. M., et al. (2020). Isofraxidin: Synthesis, Biosynthesis, Isolation, Pharmacokinetic and Pharmacological Properties. Molecules, 25(18), 4078. [Link]

  • Das, S., et al. (2016). Synthesis, characterization and properties of a bio-based elastomer: polymyrcene. RSC Advances, 6(82), 78536-78545. [Link]

  • Borthwick, A. D., et al. (2005). 2,5-Diketopiperazines as potent and selective oxytocin antagonists 1: Identification, stereochemistry and initial SAR. Bioorganic & Medicinal Chemistry Letters, 15(10), 2593-2597. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Function of Chiral Auxiliaries in α-Amino Acid Synthesis

Introduction: The Stereochemical Challenge of α-Amino Acids α-Amino acids are the fundamental building blocks of life, forming the peptides and proteins that carry out a vast array of biological functions.[1][2] Their st...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stereochemical Challenge of α-Amino Acids

α-Amino acids are the fundamental building blocks of life, forming the peptides and proteins that carry out a vast array of biological functions.[1][2] Their structure, characterized by a central carbon atom (the α-carbon) bonded to an amino group, a carboxyl group, a hydrogen atom, and a variable side chain (R-group), inherently leads to chirality for all except glycine (where R=H). Consequently, most amino acids exist as one of two non-superimposable mirror images, or enantiomers (L- and D-forms). This stereochemistry is of paramount importance; biological systems almost exclusively utilize L-amino acids. Therefore, the ability to synthesize α-amino acids in an enantiomerically pure form is a critical objective in organic chemistry, particularly for the development of pharmaceuticals and biologically active molecules.[1][2]

Among the various strategies developed to achieve this, the use of a chiral auxiliary remains a powerful, reliable, and versatile approach.[3][4][5] A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation, leading to the formation of one diastereomer in preference to the other.[3][6] Once the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse.[3] This guide provides a detailed examination of the principles, mechanisms, and practical applications of chiral auxiliaries in the asymmetric synthesis of α-amino acids.

The Core Principle: A Three-Act Synthetic Strategy

The elegance of the chiral auxiliary approach lies in its conceptually straightforward, three-step process which transforms an achiral starting material into a chiral product with high stereochemical purity.[3][6]

  • Covalent Attachment: An achiral substrate, typically a glycine or an acyl derivative, is covalently bonded to the chiral auxiliary. This creates a new molecule where the chirality of the auxiliary can influence the reactivity of the substrate.

  • Diastereoselective Transformation: The key stereocenter-forming reaction is performed. The chiral auxiliary, now in close proximity to the reaction center, sterically or electronically biases the approach of the incoming reagent, leading to the preferential formation of one diastereomer. For α-amino acid synthesis, this is commonly an alkylation or amination of an enolate.

  • Auxiliary Cleavage: The chiral auxiliary is removed from the newly synthesized, diastereomerically enriched product. This step must be conducted under conditions that do not disturb the newly created stereocenter, a process known as racemization.[3]

This strategy effectively converts the challenge of controlling enantioselectivity into a more manageable problem of controlling diastereoselectivity. Diastereomers, unlike enantiomers, have different physical properties, allowing for their easy separation by standard laboratory techniques like column chromatography or crystallization if the reaction is not perfectly selective.[3]

G cluster_0 Chiral Auxiliary Strategy Prochiral Substrate Prochiral Substrate Diastereomeric Intermediate Diastereomeric Intermediate Prochiral Substrate->Diastereomeric Intermediate 1. Attach Auxiliary Chiral Auxiliary Chiral Auxiliary Chiral Auxiliary->Diastereomeric Intermediate Enantiopure Product Enantiopure Product Diastereomeric Intermediate->Enantiopure Product 2. Diastereoselective Reaction 3. Cleave Auxiliary

Caption: Transition state model for diastereoselective alkylation.

Practical Application: A Step-by-Step Protocol

The following is a representative, field-proven protocol for the asymmetric synthesis of an α-amino acid derivative using an Evans' oxazolidinone auxiliary, adapted from established methodologies. [7] Objective: Synthesis of an enantiomerically enriched N-protected α-amino acid.

Step 1: Acylation of the Chiral Auxiliary

  • Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise and stir for 15 minutes. [7]4. Add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) dropwise.

  • Allow the reaction to warm to 0 °C and stir for 1 hour.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate. Purify by column chromatography to yield the N-acyl oxazolidinone.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq, 1.0 M in THF) dropwise to form the sodium enolate. Stir for 30 minutes.

  • Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) and stir at -78 °C for 4 hours, or until TLC indicates consumption of the starting material.

  • Quench with saturated aqueous ammonium chloride, warm to room temperature, and extract with ethyl acetate. Purify the diastereomeric product by column chromatography. Diastereomeric ratios are typically >98:2.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water at 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (LiOH, 2.0 eq) in water. [5]3. Stir the mixture vigorously at 0 °C for 2-4 hours.

  • Quench the excess peroxide with aqueous sodium sulfite.

  • Acidify the mixture to pH ~1 with HCl to protonate the carboxylic acid.

  • Extract the desired α-amino acid product. The chiral auxiliary can be recovered from the aqueous layer for reuse.

Causality Note: The use of LiOH with hydrogen peroxide (forming lithium hydroperoxide, LiOOH) is critical for selective cleavage of the acyl group without cleaving the more stable carbamate within the oxazolidinone ring. [5][8]This specific reagent combination ensures the integrity of the auxiliary for recovery. [8]

The Crucial Cleavage Step: Liberating the Product

The final step, removing the auxiliary, is as critical as the stereoselective reaction itself. The conditions must be mild enough to avoid racemization of the newly formed stereocenter. Different cleavage conditions can yield different functional groups, adding to the versatility of the method.

G Product_Aux Alkylated Auxiliary Adduct Acid α-Amino Acid Product_Aux->Acid LiOOH / H₂O₂ Ester α-Amino Ester Product_Aux->Ester NaOMe / MeOH Alcohol α-Amino Alcohol Product_Aux->Alcohol LiBH₄ / THF Recovered_Aux Recovered Auxiliary Acid->Recovered_Aux Ester->Recovered_Aux Alcohol->Recovered_Aux

Caption: Common cleavage pathways for N-acyl chiral auxiliaries.

Advantages, Limitations, and Future Outlook

The use of chiral auxiliaries offers several distinct advantages:

  • High Reliability and Predictability: The stereochemical outcome is often highly predictable based on well-understood transition state models. [9]* High Diastereoselectivity: Many systems routinely provide diastereomeric ratios exceeding 99:1.

  • Versatility: The methodology is adaptable to a wide range of substrates and electrophiles. [3]* Facile Purification: The diastereomeric products can be easily separated. [3] However, the strategy is not without its limitations:

  • Stoichiometric Use: The auxiliary is required in stoichiometric amounts, which can be costly and generate significant waste. [3]* Additional Synthetic Steps: The attachment and removal of the auxiliary add two steps to the overall synthesis, potentially lowering the overall yield. [3] While the field of asymmetric synthesis has seen tremendous growth in catalytic methods, which use only a substoichiometric amount of a chiral catalyst, auxiliary-based methods remain highly relevant. [1]They are often the most time-efficient and robust methods for producing enantiomerically pure compounds, especially during the early phases of drug discovery and process development where reliability is paramount. [3] The future will likely see continued use of these classical methods alongside the development of more efficient catalytic processes. The foundational understanding of stereocontrol gained from studying chiral auxiliaries continues to inform the design of new and improved asymmetric catalysts.

References

  • Chiral auxiliary - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

  • Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129.
  • Evans Aldol Reaction. (2024, March 26). YouTube. Retrieved January 24, 2026, from [Link]

  • Corma, A., & García, H. (2003). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 103(11), 4307-4366.
  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511.
  • Evans, D. A., et al. (1990). The asymmetric synthesis of .alpha.-amino acids. Electrophilic azidation of chiral imide enolates, a practical approach to the synthesis of (R)- and (S)-.alpha.-azido carboxylic acids. Journal of the American Chemical Society, 112(10), 4011-4030.
  • Sreedevi, C., & Sunoj, R. B. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society, 132(36), 12746–12757.
  • Kaczanowska, K., et al. (2011). Application of Oppolzer′s Sultam in the Synthesis of Cyclic α-Amino Acids and β-Amino Acids. Letters in Organic Chemistry, 8(7), 493-499.
  • Gleave, R. J., & Taylor, R. J. K. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Connect Chemistry, 2(1).
  • Tsuru, T., et al. (2000). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In G. A. Lajoie (Ed.), Peptides: The Wave of the Future (pp. 53-54). Springer.
  • Sreedevi, C., & Sunoj, R. B. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. ResearchGate. Retrieved January 24, 2026, from [Link]

  • Williams, R. M., & Im, M. N. (1991). A chiral relay auxiliary for the synthesis of homochiral α-amino acids. Journal of the American Chemical Society, 113(24), 9276–9286.
  • Maloney, K. M., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1545–1552.
  • Schöllkopf Bis-lactim Amino Acid Synthesis. (n.d.). ChemTube3D. Retrieved January 24, 2026, from [Link]

  • Turner, N. J., & Webberley, M. C. (1996). Stereoselective synthesis of stable isotope-labeled L-α-amino acids: electrophilic amination of Oppolzer's acyl sultams in the synthesis of L-[15N]alanine, L-[15N]valine, L-[15N]leucine, L-[15N]phenylalanine and L-[1-13C, 15N]valine. Journal of Labelled Compounds and Radiopharmaceuticals, 38(3), 239-249.
  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511.
  • Synthesis of Oppolzer's sultams. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Morales, M. R., Mellem, K. T., & Myers, A. G. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis.
  • Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. (2026, January 7). Oreate AI Blog. Retrieved January 24, 2026, from [Link]

  • Schöllkopf Bis-Lactim Amino Acid Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

  • Diaz-Muñoz, G., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812.
  • Sunoj, R. B. (2016). Transition State Models for Understanding the Origin of Chiral Induction in Asymmetric Catalysis. Accounts of Chemical Research, 49(5), 1019-1029.
  • Zhou, Y., et al. (2020). Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. Journal of the American Chemical Society, 142(44), 18916–18925.
  • Amino Acid Derived Auxiliaries: Amino Acids as Chiral Auxiliaries. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Camphorsultam - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

  • Organ, M. G., et al. (2021). Diastereoselective arylation of bis-lactim ethers catalyzed by N-coordinating ylide-functionalized phosphine (NYPhos). Chemical Science, 12(15), 5444-5452.
  • Morales, M. R., Mellem, K. T., & Myers, A. G. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard University. Retrieved January 24, 2026, from [Link]

  • Sunoj, R. B. (2016). Transition State Models for Understanding the Origin of Chiral Induction in Asymmetric Catalysis. PubMed. Retrieved January 24, 2026, from [Link]

  • The Strecker Synthesis of Amino Acids. (2018, November 12). Master Organic Chemistry. Retrieved January 24, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: The Role of Potent Aroma Pyrazines in Food Science

A Note to the Researcher: The compound "2-isopropyl-3,6-dimethoxy-2,5-dihydropyrazine" is recognized in chemical literature primarily as a Schöllkopf reagent, a chiral auxiliary used in the asymmetric synthesis of amino...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: The compound "2-isopropyl-3,6-dimethoxy-2,5-dihydropyrazine" is recognized in chemical literature primarily as a Schöllkopf reagent, a chiral auxiliary used in the asymmetric synthesis of amino acids. Its direct application as a flavoring agent or its presence in food has not been established in scientific literature. It is likely that the interest lies in structurally related and highly potent aromatic compounds, the alkyl-methoxypyrazines , which are pivotal to the flavor profiles of numerous food products. This guide will, therefore, focus on these food-relevant pyrazines, particularly 2-isopropyl-3-methoxypyrazine (IPMP) and 2-isobutyl-3-methoxypyrazine (IBMP) , providing in-depth application notes and protocols for their study in food science.

Introduction to Alkyl-Methoxypyrazines: The Potent "Green" Aromas

Alkyl-methoxypyrazines are a class of nitrogen-containing heterocyclic compounds that are among the most potent aroma molecules known.[1] They are generally characterized by their powerful "green," vegetative, and earthy aromas.[2] These compounds are biosynthesized by a variety of plants and microorganisms and can be found in numerous raw and processed foods.[1][2] Their contribution to the overall flavor profile of a food product can be significant, even at exceptionally low concentrations, often in the parts-per-trillion range.[3]

In food science, the study of methoxypyrazines is crucial for several reasons:

  • Defining Character: They can be responsible for the characteristic and desirable "green" notes in vegetables like bell peppers, peas, and green beans.[4][5]

  • Off-Flavors: Their presence can also lead to undesirable off-flavors, such as the "ladybug taint" in wine or the "potato-taste defect" in coffee.[6][7]

  • Quality Control: Monitoring their concentration is a key aspect of quality control in the food and beverage industry, particularly in viticulture and coffee production.[7][8]

Key Methoxypyrazines and Their Sensory Profiles

The two most extensively studied methoxypyrazines in food science are 2-isopropyl-3-methoxypyrazine (IPMP) and 2-isobutyl-3-methoxypyrazine (IBMP). Their sensory attributes are critical to understanding their impact on food flavor.

CompoundStructureCommon DescriptorsOdor Detection Threshold (in water)
2-isopropyl-3-methoxypyrazine (IPMP) NNOCH₃CHCH₃CH₃Earthy, pea, beany, green bell pepper, potato[4][9][10]~2 ng/L
2-isobutyl-3-methoxypyrazine (IBMP) NNOCH₃CH₂CHCH₃CH₃Green bell pepper, green pea, earthy, galbanum[5][11][12]~2 ng/L

Natural Occurrence and Applications in Food Products

Methoxypyrazines are integral to the flavor profile of a wide array of food and beverage products. Their presence can be a result of biosynthesis within the plant or formation during processing.

Food/BeveragePredominant Methoxypyrazine(s)Role and Context
Bell Peppers IBMP, IPMPKey contributors to the characteristic "green" and vegetative aroma.[4][13]
Wine (esp. Sauvignon Blanc, Cabernet Sauvignon) IBMP, IPMPProvide herbaceous and green pepper notes. Can be desirable at low levels but are considered a fault at high concentrations, often associated with under-ripe grapes. Also the cause of "ladybug taint."[6][8]
Coffee IPMP, IBMPContribute to the "potato-taste defect" in some coffees, an undesirable raw potato-like off-flavor.[7]
Peas and Green Beans IPMP, IBMPImpart the characteristic fresh, green, and slightly earthy notes.[5][13]
Asparagus IPMPA key component of its distinctive green aroma profile.
Dairy Products IPMPHas been detected in milk and milk products, potentially from animal feed.[4]

Protocols for Analysis

The extremely low concentration of methoxypyrazines in food matrices necessitates highly sensitive analytical techniques. Below are protocols for sensory evaluation and instrumental analysis.

Protocol for Sensory Evaluation: Odor Detection Threshold

This protocol outlines the determination of the odor detection threshold of a methoxypyrazine in a specific food matrix (e.g., wine) using the ascending forced-choice method (ASTM E679).

Objective: To determine the lowest concentration of a methoxypyrazine that can be reliably detected by a sensory panel.

Materials:

  • Food matrix (e.g., neutral white wine, de-aromatized coffee)

  • Pure methoxypyrazine standard (IPMP or IBMP)

  • Ethanol (for stock solution)

  • Glassware (volumetric flasks, pipettes)

  • Sensory evaluation glasses with lids

  • A panel of at least 15 trained assessors

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the methoxypyrazine in ethanol at a concentration of 1 mg/mL.

  • Working Solutions: Create a series of dilutions in the food matrix. The concentration steps should be in a geometric progression (e.g., a factor of 2 or 3). The range should span from well below the expected threshold to clearly detectable.

  • Triangle Test Setup: For each concentration level, present three samples to each panelist: two are the plain food matrix (blanks), and one contains the diluted methoxypyrazine. The order of presentation should be randomized for each panelist.

  • Evaluation: Panelists are asked to identify the "odd" sample at each concentration level, starting from the lowest. If they correctly identify the sample, they are presented with the next higher concentration. The individual's threshold is the last concentration at which they correctly identified the sample before making an incorrect identification, or the highest concentration if all are identified correctly.

  • Data Analysis: The group's best estimate threshold (BET) is calculated as the geometric mean of the individual thresholds.

Sources

Application

Application Notes & Protocols: A Guide to the Laboratory Setup and Execution of Dihydropyrazine Mediated Reactions

Introduction: The Significance of the Dihydropyrazine Scaffold The dihydropyrazine core is a privileged scaffold in medicinal chemistry and drug development, forming the structural basis for a wide array of pharmacologic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Dihydropyrazine Scaffold

The dihydropyrazine core is a privileged scaffold in medicinal chemistry and drug development, forming the structural basis for a wide array of pharmacologically active agents.[1] Derivatives of 1,4-dihydropyrazine and its structural isomer, 1,4-dihydropyridine, are particularly noteworthy. These compounds are renowned for their roles as calcium channel blockers in the treatment of cardiovascular diseases, but their therapeutic potential extends far beyond this initial application.[2][3] The versatile dihydropyrazine framework has been explored for its utility in developing anticancer, analgesic, antimicrobial, and neuroprotective agents.[1][4][5]

The synthesis of these vital heterocyclic compounds is a cornerstone of many research and development programs. While numerous synthetic routes exist, they often share fundamental laboratory requirements for setup, execution, and monitoring.[6][7] This guide provides a comprehensive overview of the essential laboratory protocols and theoretical considerations for successfully conducting dihydropyrazine mediated reactions, with a focus on ensuring safety, reproducibility, and high-yield synthesis. We will delve into the causality behind experimental choices, providing not just a list of steps, but a framework for understanding and troubleshooting these important chemical transformations.

Mechanistic Underpinnings: A Generalized Condensation Pathway

Many common syntheses of dihydropyrazine and dihydropyridine derivatives proceed through a multi-component condensation reaction, famously exemplified by the Hantzsch synthesis.[3][8] This reaction typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[8][9] Understanding the stepwise formation of the ring system is crucial for optimizing reaction conditions and minimizing side-product formation.

The process generally initiates with the formation of key intermediates through Knoevenagel condensation and Michael addition, which then cyclize and dehydrate to form the dihydropyridine or dihydropyrazine ring.[8] The final product can often be oxidized to the corresponding aromatic pyrazine or pyridine.[3]

G Generalized Hantzsch-Type Reaction Mechanism Reactants Aldehyde + 2x β-Ketoester + Nitrogen Source Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Intermediate 1 Michael Michael Addition Knoevenagel->Michael Intermediate 2 Cyclization Intramolecular Cyclization & Dehydration Michael->Cyclization DHP 1,4-Dihydropyrazine/ Dihydropyridine Product Cyclization->DHP Oxidation Oxidation (Optional) DHP->Oxidation Pyrazine Aromatic Pyrazine/ Pyridine Product Oxidation->Pyrazine G Workflow for Inert Atmosphere Reaction Setup A 1. Assemble & Flame-Dry Glassware (Flask, Stir Bar, Condenser) B 2. Cool Under Vacuum or Positive Inert Gas Flow A->B C 3. Seal System with Septa B->C D 4. Perform 3x Evacuate-Refill Cycles (Vacuum / Inert Gas) C->D E 5. Maintain Positive Pressure (e.g., via N₂ Balloon) D->E F 6. System is Ready for Reagent Addition via Syringe E->F G Workflow for TLC Reaction Monitoring A 1. Prepare TLC Chamber with Eluent (e.g., 3:1 Hexanes:EtOAc) C 3. Spot Starting Material (SM), Co-spot (Co), and Reaction Mixture (Rxn) A->C B 2. Draw Baseline on TLC Plate B->C D 4. Develop Plate in Chamber C->D E 5. Visualize Under UV Light D->E F 6. Analyze Spot Progression. Reaction Complete when SM spot disappears. E->F

Sources

Method

Application Notes & Protocols for the Comprehensive Characterization of 2-isopropyl-3,6-dimethoxy-2,5-dihydropyrazine

Abstract: This document provides a detailed guide for the analytical characterization of 2-isopropyl-3,6-dimethoxy-2,5-dihydropyrazine (often referred to as the Schöllkopf reagent). As a critical chiral auxiliary in asym...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide for the analytical characterization of 2-isopropyl-3,6-dimethoxy-2,5-dihydropyrazine (often referred to as the Schöllkopf reagent). As a critical chiral auxiliary in asymmetric synthesis, its structural integrity, purity, and stereochemistry are paramount.[1] This guide is intended for researchers, quality control analysts, and drug development professionals, offering a multi-technique approach for unambiguous structural elucidation and purity assessment. We present field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and supportive spectroscopic methods (UV-Vis and IR), explaining the causality behind experimental choices to ensure robust and reproducible results.

Molecular Profile and Overview

2-isopropyl-3,6-dimethoxy-2,5-dihydropyrazine is a heterocyclic compound vital for the asymmetric synthesis of α-amino acids. Its efficacy is directly tied to its structure and purity. A comprehensive characterization is therefore not merely a procedural step but a foundational requirement for its successful application. This guide employs an orthogonal array of analytical techniques to build a complete and validated profile of the molecule.

Parameter Value Reference(s)
Chemical Structure TCI Chemicals[1]
IUPAC Name (2R)-2,5-Dihydro-3,6-dimethoxy-2-(1-methylethyl)pyrazineSanta Cruz Biotechnology[2]
CAS Number 109838-85-9TCI Chemicals[1]
Molecular Formula C₉H₁₆N₂O₂Santa Cruz Biotechnology[2]
Molecular Weight 184.24 g/mol TCI Chemicals[1]
Physical State Colorless to Yellow LiquidTCI Chemicals[1]

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural analysis for this molecule, providing unambiguous evidence of the covalent framework and stereochemistry. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for a complete assignment.

Expertise & Rationale:
  • ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR identifies the number of chemically distinct carbon atoms and their hybridization state.

  • COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling correlations, mapping out the spin systems within the molecule (e.g., the isopropyl group and the dihydropyrazine ring protons).[3]

  • HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C nuclei, definitively assigning carbons to their attached protons.[3]

  • HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular skeleton, such as connecting the isopropyl group to the dihydropyrazine ring.[3]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆). Chloroform-d is a common choice for initial analysis. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion and resolution. Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 8-16, depending on concentration.

  • ¹³C{¹H} NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more to achieve adequate signal-to-noise.

  • 2D NMR Acquisition:

    • gCOSY: Use a gradient-selected COSY experiment to identify ¹H-¹H coupling networks. Pay close attention to the cross-peaks that confirm the isopropyl moiety and the protons on the dihydropyrazine ring. Studies of similar dihydropyrazine systems show that long-range five-bond coupling between H2 and H5 can be observed, which is indicative of the ring's boat conformation.[4]

    • gHSQC: Acquire a gradient-selected HSQC to correlate each proton with its directly attached carbon.

    • gHMBC: Acquire a gradient-selected HMBC to establish long-range connectivities. Key correlations to look for are from the isopropyl methine proton to the C2 and C3 carbons of the pyrazine ring, and from the methoxy protons to the C3 and C6 carbons.

Data Presentation: Expected NMR Assignments
Atom Position ¹H Chemical Shift (ppm, CDCl₃) ¹³C Chemical Shift (ppm, CDCl₃) Key HMBC Correlations
C2-H ~3.9 - 4.1 (dd)~58 - 60H5, H(isopropyl), OCH₃(C3)
C3-OCH₃ ~3.7~52 - 53C3
C5-H₂ ~3.2 - 3.4 (m)~45 - 47C2, C6
C6-OCH₃ ~3.7~52 - 53C6
Isopropyl CH ~2.2 - 2.4 (m)~32 - 34C2, Isopropyl CH₃
Isopropyl CH₃ ~0.7 and ~1.1 (d)~17 and ~19Isopropyl CH, C2
C3 N/A~163 - 165H2, H5, OCH₃(C3)
C6 N/A~163 - 165H5, OCH₃(C6)
Note: Chemical shifts are estimates and can vary based on solvent and concentration. Diastereotopic protons/methyl groups will show distinct signals.
Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_analysis Data Analysis & Elucidation Prep Dissolve 5-10 mg in 0.6 mL CDCl₃ H1 1. ¹H NMR Prep->H1 C13 2. ¹³C NMR H1->C13 Assign Assign Signals (¹H, ¹³C) H1->Assign COSY 3. gCOSY C13->COSY C13->Assign HSQC 4. gHSQC COSY->HSQC Connect Confirm Connectivity (COSY, HMBC) COSY->Connect HMBC 5. gHMBC HSQC->HMBC HSQC->Connect HMBC->Connect Assign->Connect Structure Final Structure Confirmation Connect->Structure

Caption: Workflow for complete structural elucidation via NMR.

Purity and Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique ideal for analyzing volatile and semi-volatile compounds.[5] It provides both purity information (from the gas chromatogram) and structural confirmation (from the mass spectrum). Given that pyrazine derivatives are often key components of flavors and aromas, GC-MS is a standard analytical tool in this field.[6][7]

Expertise & Rationale:
  • Gas Chromatography (GC): The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. This allows for the separation of the target analyte from volatile impurities and residual solvents.

  • Mass Spectrometry (MS): As components elute from the GC column, they are ionized (typically by Electron Ionization, EI) and fragmented. The resulting mass spectrum is a unique "fingerprint" corresponding to the mass-to-charge ratio of the parent ion and its fragments, enabling definitive identification by comparison to libraries or through interpretation.[6]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~100-1000 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup:

    • GC System:

      • Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) to avoid column overloading. Injector temperature: 250 °C.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

      • Column: A mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5ms or equivalent) is a good starting point.

      • Oven Program: Start at a low temperature (e.g., 60 °C, hold for 2 min), then ramp at 10-15 °C/min to a final temperature of 280 °C (hold for 5 min). This program should be optimized to ensure good separation.

    • MS System:

      • Ion Source: Electron Ionization (EI) at 70 eV. This is the standard for generating reproducible spectra and for library matching.

      • Mass Analyzer: Quadrupole.

      • Scan Range: 40-400 amu. This range will cover the molecular ion (m/z 184.24) and expected fragments.

      • Source Temperature: 230 °C.

  • Data Acquisition & Analysis:

    • Inject 1 µL of the prepared sample.

    • Integrate the peaks in the total ion chromatogram (TIC) to determine the purity (% area).

    • Analyze the mass spectrum of the main peak. Identify the molecular ion (M⁺) at m/z ≈ 184.

    • Propose fragmentation patterns for major fragment ions. Common fragmentation for such structures includes the loss of the isopropyl group, methoxy groups, or cleavage of the dihydropyrazine ring.

Data Presentation: Key GC-MS Parameters
Parameter Recommended Setting Rationale
GC Column DB-5ms (or equivalent)Provides good separation for a wide range of compound polarities.
Oven Program 60°C (2 min) to 280°C at 15°C/minEnsures elution of the analyte while separating it from lower and higher boiling impurities.
Ionization Mode Electron Ionization (EI) at 70 eVStandardized energy provides reproducible fragmentation patterns for library matching and structural interpretation.[8]
Mass Scan Range 40-400 m/zCaptures the molecular ion and key fragment ions without collecting unnecessary low-mass data.
Visualization: GC-MS Analysis Workflow

GCMS_Workflow Sample Dilute Sample (e.g., in Ethyl Acetate) Injection Inject 1 µL into GC Sample->Injection Separation GC Separation (Capillary Column) Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Analysis (Quadrupole) Ionization->Detection TIC Total Ion Chromatogram (Purity Assessment) Detection->TIC MS Mass Spectrum (Identity Confirmation) Detection->MS

Caption: Sequential workflow for purity and identity analysis by GC-MS.

Orthogonal Purity Assessment by High-Performance Liquid Chromatography (HPLC)

While GC-MS is excellent for volatile compounds, HPLC is essential for detecting non-volatile or thermally labile impurities. It serves as a critical orthogonal method to validate purity assessments.[9]

Expertise & Rationale:

A reversed-phase HPLC (RP-HPLC) method is the most common starting point. The non-polar stationary phase (e.g., C18) separates compounds based on their hydrophobicity. A UV detector is suitable as the pyrazine ring contains a chromophore that absorbs UV light.[10] The choice of mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol) is optimized to achieve good retention and peak shape.

Experimental Protocol: RP-HPLC Purity Analysis
  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or acetonitrile at ~1 mg/mL. Dilute further to ~0.1 mg/mL for analysis.

  • Instrument Setup:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient elution can be used. Start with an isocratic method: 60:40 (v/v) Acetonitrile:Water. If necessary, develop a gradient method to improve the resolution of impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV-Vis or Diode Array Detector (DAD) set at a wavelength where the analyte absorbs, likely around 270-320 nm. A DAD is preferred as it can provide spectral information for peak purity analysis.

    • Injection Volume: 10 µL.

  • Data Acquisition & Analysis:

    • Run the sample and a blank (mobile phase).

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

Data Presentation: HPLC Method Parameters
Parameter Recommended Setting Rationale
Column C18 (4.6 x 150 mm, 5 µm)A robust, general-purpose reversed-phase column suitable for this compound's polarity.
Mobile Phase Acetonitrile/WaterCommon solvents for reversed-phase, offering good selectivity and UV transparency.
Detection UV/DAD at ~270-320 nmThe dihydropyrazine system is expected to have a UV chromophore in this region. A DAD allows for peak purity checks.[11]

Supportive Spectroscopic Characterization

UV-Vis and IR spectroscopy provide complementary data that confirm the presence of key structural features.

A. Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Principle: This technique measures the absorption of UV or visible light by the molecule, which corresponds to electronic transitions. Aromatic heterocycles like pyrazines display characteristic n→π* and π→π* transitions.[11] The position and intensity of these absorptions can be influenced by the solvent.[11]

  • Protocol:

    • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or hexane).

    • Record the spectrum from 200 to 400 nm against a solvent blank.

    • Identify the wavelength of maximum absorbance (λₘₐₓ). For similar pyrazine systems, absorptions are often observed in the 270-330 nm range.[12][13]

B. Infrared (IR) Spectroscopy
  • Principle: IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations. It is an excellent tool for identifying the functional groups present in a molecule.[14]

  • Protocol:

    • Acquire the spectrum using a neat liquid sample between two NaCl or KBr plates (thin film method).

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Analyze the spectrum for characteristic absorption bands.

Data Presentation: Expected IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Type Functional Group
2970-2850C-H stretchAliphatic (isopropyl, CH₂)
~1650-1600C=N stretchImine (dihydropyrazine ring)
~1250-1000C-O stretchEther (methoxy groups)
~1465C-H bendCH₂/CH₃

Integrated Characterization Strategy

Visualization: Integrated Analytical Workflow

Integrated_Workflow cluster_structure Structural Elucidation cluster_purity Purity Assessment Sample Sample of 2-isopropyl-3,6-dimethoxy- 2,5-dihydropyrazine NMR NMR (¹H, ¹³C, 2D) Sample->NMR MS GC-MS (Fragmentation) Sample->MS IR IR (Functional Groups) Sample->IR UV UV-Vis (Chromophore) Sample->UV GC GC-MS (Volatiles) Sample->GC HPLC HPLC (Non-Volatiles) Sample->HPLC Report Comprehensive Certificate of Analysis NMR->Report Confirms Identity & Structure MS->Report Confirms Identity & Structure IR->Report Confirms Identity & Structure UV->Report Confirms Identity & Structure GC->Report Confirms Purity HPLC->Report Confirms Purity

Caption: Integrated workflow for comprehensive sample characterization.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine. Retrieved from [Link]

  • University of Montana. (n.d.). Chemistry 326: Experiment #2. Retrieved from [Link]

  • MDPI. (2020). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]

  • MDPI. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Pyrazine - Mass spectrum (electron ionization). In NIST Chemistry WebBook. Retrieved from [Link]

  • ACS Publications. (2021). Synthesis and NMR Characterization of a Dihydropyrazine, a Tetrahydroquinoxaline and a Tetrahydrooxadiazolopyrazine. Retrieved from [Link]

  • ResearchGate. (2019). UV–vis absorption spectrum of aqueous 2-pyrazine carboxylic acid. Retrieved from [Link]

  • Research and Reviews: Journal of Food and Dairy Technology. (2024). Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine. Retrieved from [Link]

  • ResearchGate. (2007). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Retrieved from [Link]

  • PubMed. (2012). Complete analysis of the 1H and 13C NMR spectra of diastereomeric mixtures of (R,S- and S,S-)-3,6-dimethoxy-2,5-dihydropyrazine-substituted indoles and their conformational preference in solution. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Pyrazine - UV/Visible spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

  • Shimadzu. (n.d.). GC-MS Flavor Analysis of Foods and Beverages Under Consumption Conditions. Retrieved from [Link]

  • PubMed. (1998). Hydrazine determination in sludge samples by high-performance liquid chromatography. Retrieved from [Link]

  • RSC Publishing. (1972). Stable 1,4=Dialkyl= 1,4-dihydropyrazines. Retrieved from [Link]

  • ACS Publications. (2024). Dense and Durable Energetics: Pyrazine-Coupled Oxadiazole Frameworks. Retrieved from [Link]

  • Medical University of Plovdiv. (n.d.). HIGH PERFOMANCE LIQUID CHROMATOGRAPHY IN PHARMACEUTICAL ANALYSES. Retrieved from [Link]

  • AZoLifeSciences. (2023). Using GC-MS to Analyze the Flavors in Fruit. Retrieved from [Link]

Sources

Application

Application Note and Protocol: High-Purity Isolation of 2-isopropyl-3,6-dimethoxy-2,5-dihydropyrazine via Automated Flash Column Chromatography

Abstract This comprehensive guide details a robust methodology for the purification of 2-isopropyl-3,6-dimethoxy-2,5-dihydropyrazine, a critical chiral auxiliary in asymmetric synthesis, using automated flash column chro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust methodology for the purification of 2-isopropyl-3,6-dimethoxy-2,5-dihydropyrazine, a critical chiral auxiliary in asymmetric synthesis, using automated flash column chromatography. The protocol is designed for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry. By elucidating the principles behind the selection of stationary and mobile phases, this document provides a reproducible and scalable strategy for obtaining the target compound with high purity (≥97.0% by GC). The causality behind each experimental step is explained to empower the user with the ability to adapt and troubleshoot the methodology for similar heterocyclic compounds.

Introduction: The Scientific Rationale

2-isopropyl-3,6-dimethoxy-2,5-dihydropyrazine, often referred to as a Schöllkopf chiral auxiliary, is a cornerstone reagent for the asymmetric synthesis of α-amino acids.[1] Its utility is predicated on its high diastereoselectivity in alkylation reactions, which is directly influenced by its chemical purity.[1] The synthesis of this dihydropyrazine derivative, typically via the methylation of the corresponding piperazinedione, often results in a crude product containing unreacted starting materials, over-methylated byproducts, and residual reagents from the workup.[2]

Column chromatography is the technique of choice for the purification of such moderately polar, organic-soluble compounds.[3] The separation principle hinges on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.[4] For heterocyclic compounds like pyrazine derivatives, normal-phase chromatography utilizing silica gel as the stationary phase is a common and effective approach.[3][5]

This application note provides a systematic approach to developing a purification protocol, beginning with Thin-Layer Chromatography (TLC) for solvent system optimization, followed by a detailed procedure for automated flash column chromatography.

Pre-Purification Analysis: Understanding the Compound and Mixture

A successful purification strategy begins with a thorough understanding of the target compound and potential impurities.

Physicochemical Properties of the Target Compound
PropertyValueSource
Molecular Formula C₉H₁₆N₂O₂[6][7]
Molecular Weight 184.24 g/mol [6][7]
Appearance Liquid
Density 1.028 g/mL at 20 °C[8]
Boiling Point Not specified, but likely high
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, hexanes)Inferred from synthesis[2]
Polarity Moderately polarInferred from structure

The presence of two nitrogen atoms and two methoxy groups within the dihydropyrazine ring imparts a degree of polarity. However, the isopropyl group and the overall hydrocarbon backbone reduce its polarity, making it amenable to normal-phase chromatography.

Potential Impurities

Based on the typical synthesis, the crude product may contain:

  • (R)-3-isopropylpiperazine-2,5-dione: The unreacted starting material, which is significantly more polar due to the two amide functional groups.

  • Trimethyloxonium tetrafluoroborate: The methylating agent, and its byproducts, which are typically removed during aqueous workup.

  • Over-methylated byproducts: Potentially methylated at other positions, with slightly different polarities.

  • Degradation products: Dihydropyrazines can be sensitive to acidic conditions.[9][10]

Method Development: Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for rapidly determining the optimal solvent system for column chromatography.[4] The goal is to achieve a retention factor (Rf) for the target compound between 0.2 and 0.4 to ensure good separation on the column.

TLC Protocol
  • Plate Preparation: Use silica gel 60 F₂₅₄ aluminum-backed TLC plates. Draw a faint pencil line approximately 1 cm from the bottom of the plate.[11]

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in dichloromethane.

  • Spotting: Using a capillary tube, spot the dissolved crude mixture onto the pencil line.

  • Developing the Chromatogram: Place the TLC plate in a developing chamber containing a shallow pool (0.5 cm) of the chosen mobile phase.[11] Ensure the chamber is saturated with solvent vapors by lining it with filter paper.[11]

  • Visualization: After the solvent front has reached near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under UV light (254 nm) and/or by staining with an appropriate agent (e.g., iodine vapor or potassium permanganate).[12]

  • Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[13]

Mobile Phase Selection and Optimization

A systematic approach to mobile phase selection is crucial.[14] For moderately polar compounds like 2-isopropyl-3,6-dimethoxy-2,5-dihydropyrazine, a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is a good starting point.[3][11]

Trial Mobile Phase (Hexane:Ethyl Acetate)Observed Rf of Target CompoundComments
95:5~0.1Too low, compound is strongly adsorbed. Increase mobile phase polarity.
90:10~0.25Good starting point for column chromatography.
80:20~0.45Rf is getting high, may result in poor separation from less polar impurities.
70:30~0.6Too high, compound elutes too quickly.

Protocol: Automated Flash Column Chromatography

Automated flash chromatography offers superior resolution and reproducibility compared to manual methods.

Materials and Equipment
  • Automated flash chromatography system

  • Pre-packed silica gel column (e.g., 40 g for a 1-2 g crude sample)

  • Crude 2-isopropyl-3,6-dimethoxy-2,5-dihydropyrazine

  • HPLC-grade hexanes

  • HPLC-grade ethyl acetate

  • Triethylamine (optional, see troubleshooting)

  • Test tubes or vials for fraction collection

  • TLC plates and developing chamber

  • Rotary evaporator

Workflow Diagram

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_crude Dissolve Crude Product in Minimal Dichloromethane load_sample Load Sample onto Column prep_crude->load_sample prep_column Equilibrate Silica Column with 100% Hexane prep_column->load_sample run_isocratic Isocratic Elution: 95:5 Hexane:EtOAc load_sample->run_isocratic Wash non-polar impurities run_gradient Gradient Elution: 5% to 20% EtOAc in Hexane run_isocratic->run_gradient collect_fractions Collect Fractions run_gradient->collect_fractions analyze_tlc Analyze Fractions by TLC collect_fractions->analyze_tlc pool_fractions Pool Pure Fractions analyze_tlc->pool_fractions Identify pure fractions evaporate Evaporate Solvent pool_fractions->evaporate final_product Obtain Pure Product evaporate->final_product

Caption: Workflow for the purification of 2-isopropyl-3,6-dimethoxy-2,5-dihydropyrazine.

Step-by-Step Protocol
  • Sample Preparation: Dissolve the crude product (e.g., 1.5 g) in a minimal amount of dichloromethane. To this, add a small amount of silica gel (approximately 2-3 times the mass of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder. This dry loading technique generally results in better peak shapes and resolution.

  • Column Installation and Equilibration: Install a 40 g pre-packed silica gel column onto the automated flash system. Equilibrate the column with 100% hexanes for at least 2-3 column volumes (CV) or until the baseline is stable.

  • Sample Loading: Load the dry-loaded sample onto the column.

  • Elution Method:

    • Isocratic Hold (Optional): Begin with an isocratic hold of 5% ethyl acetate in hexanes for 2-3 CV. This step helps to elute very non-polar impurities that may be present.

    • Gradient Elution: Program a linear gradient from 5% to 20% ethyl acetate in hexanes over 15-20 CV. A gradient elution is generally more efficient for separating compounds with a range of polarities.[15]

    • Final Wash: Conclude with a high-polarity wash (e.g., 50% ethyl acetate in hexanes) to elute any remaining highly polar compounds from the column.

  • Fraction Collection: Collect fractions throughout the run. The fraction size can be adjusted based on the column size and the expected separation.

  • Fraction Analysis: Analyze the collected fractions by TLC using the optimized mobile phase (90:10 Hexane:Ethyl Acetate). Spot the starting material, the crude mixture, and every few fractions on the same TLC plate for easy comparison.

  • Pooling and Solvent Evaporation: Combine the fractions that contain the pure target compound (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 2-isopropyl-3,6-dimethoxy-2,5-dihydropyrazine as a liquid.

  • Purity Confirmation: Confirm the purity of the final product using an appropriate analytical technique, such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of ≥97.0% is typically desired.

Troubleshooting

IssuePotential CauseRecommended Solution
Peak Tailing The compound is interacting too strongly with the acidic silica gel due to its basic nitrogen atoms.Add a small amount of a basic modifier, such as 0.1-1% triethylamine, to the mobile phase to neutralize the acidic sites on the silica gel.[10]
Poor Separation The chosen gradient is too steep, or the sample is overloaded.Decrease the slope of the gradient to improve resolution.[4] If overloading is suspected, reduce the amount of crude material loaded onto the column (typically 1-5% of the silica mass).[10]
Compound Not Eluting The mobile phase is not polar enough, or the compound is irreversibly adsorbed or decomposing on the silica.Increase the polarity of the mobile phase.[10] If decomposition is suspected, consider using a less acidic stationary phase like neutral alumina.[9][10]

Conclusion

The protocol outlined in this application note provides a reliable and efficient method for the purification of 2-isopropyl-3,6-dimethoxy-2,5-dihydropyrazine. By starting with TLC to determine the optimal mobile phase and employing automated flash chromatography with a gradient elution, high purity of the target compound can be consistently achieved. The principles and troubleshooting guide presented herein are broadly applicable to the purification of other heterocyclic compounds, providing a solid foundation for method development in synthetic chemistry.

References

  • PubMed. (2018). Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D⁻A⁻D Series Compounds. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Biotage. (n.d.). Improving Flash Purification of Chemically Related Pyrazines. Retrieved from [Link]

  • PubMed. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Retrieved from [Link]

  • MDPI. (n.d.). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Retrieved from [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Dearomatizing conversion of pyrazines to 1,4-dihydropyrazine derivatives via transition-metal-free diboration, silaboration, and hydroboration. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 26.4: Optimization and Column Performance. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. Retrieved from [Link]

  • YouTube. (2025). How To Make Column Chromatography More Efficient?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Chemical reactivity of dihydropyrazine derivatives. Cycloaddition behavior toward ketenes. Retrieved from [Link]

  • ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Water-soluble chiral tetrazine derivatives: towards the application of circularly polarized luminescence from upper-excited states to photodynamic therapy. Retrieved from [Link]

  • YouTube. (2015). Thin Layer Chromatography - Performing an Analysis. Retrieved from [Link]

Sources

Method

Mastering Asymmetric Synthesis: A Guide to Electrophile Selection for Schöllkopf Reagent Reactions

For Researchers, Scientists, and Drug Development Professionals Introduction: The Power and Precision of the Schöllkopf Reagent In the landscape of asymmetric synthesis, the ability to stereoselectively forge new carbon-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power and Precision of the Schöllkopf Reagent

In the landscape of asymmetric synthesis, the ability to stereoselectively forge new carbon-carbon bonds is paramount. The Schöllkopf bis-lactim ether method, a cornerstone of chiral α-amino acid synthesis, offers a robust and highly diastereoselective pathway to a vast array of both proteinogenic and non-proteinogenic amino acids.[1][2] Developed by Ulrich Schöllkopf in 1981, this methodology leverages a chiral auxiliary derived from a readily available amino acid, typically valine, to direct the alkylation of a glycine-derived enolate with exceptional facial selectivity.[2] The resulting non-natural amino acids are invaluable building blocks in medicinal chemistry and drug development, often imparting enhanced metabolic stability and novel pharmacological properties to peptide-based therapeutics.

This application note serves as an in-depth technical guide for researchers navigating the critical step of electrophile selection in Schöllkopf reactions. Moving beyond a mere catalog of possibilities, we will delve into the mechanistic underpinnings that govern reactivity and stereoselectivity, providing a framework for rational electrophile choice. Detailed protocols and troubleshooting guidance are included to empower scientists to confidently employ this powerful synthetic tool.

The Heart of the Matter: Mechanism and the Origin of Stereoselectivity

The remarkable diastereoselectivity of the Schöllkopf reaction is a direct consequence of steric shielding by the chiral auxiliary.[1][2] The process begins with the deprotonation of the bis-lactim ether at the prochiral α-carbon of the glycine unit using a strong base, typically n-butyllithium (n-BuLi), to form a planar lithiated intermediate.[1]

The bulky isopropyl group of the valine-derived auxiliary effectively blocks one face of this planar enolate. Consequently, the incoming electrophile can only approach from the less sterically hindered face, leading to the formation of the trans-alkylated product with very high diastereomeric excess (d.e.), often exceeding 95%.[1] Subsequent acidic hydrolysis cleaves the bis-lactim ether, yielding the desired α-amino acid methyl ester and the recoverable chiral auxiliary.[1][2]

Below is a visual representation of the key steps in the Schöllkopf reaction mechanism:

Schollkopf_Mechanism reagent Schöllkopf Reagent (bis-lactim ether) enolate Lithiated Intermediate (Planar Enolate) reagent->enolate 1. n-BuLi, THF, -78 °C adduct trans-Alkylated Adduct enolate->adduct 2. E+ electrophile Electrophile (E+) electrophile->adduct amino_acid α-Amino Acid Methyl Ester adduct->amino_acid 3. H3O+ auxiliary Chiral Auxiliary (Recovered) adduct->auxiliary 3. H3O+

Caption: The Schöllkopf reaction mechanism.

A Comprehensive Guide to Electrophile Selection

The versatility of the Schöllkopf reaction stems from its compatibility with a wide range of electrophiles. The choice of electrophile directly dictates the nature of the amino acid side chain being synthesized. This section provides a detailed overview of common electrophile classes, including insights into their reactivity, stereoselectivity, and potential challenges.

Alkyl Halides: The Workhorse Electrophiles

Alkyl halides are the most frequently employed electrophiles in Schöllkopf reactions, providing a direct route to a diverse array of aliphatic amino acids.

  • Reactivity: The reactivity of alkyl halides follows the expected SN2 trend: primary > secondary >> tertiary. Alkyl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides.[1]

  • Stereoselectivity: Excellent diastereoselectivity is typically observed with primary and unhindered secondary alkyl halides.

  • Limitations: Sterically hindered secondary and tertiary alkyl halides are poor substrates due to competing elimination reactions and slower reaction rates, which can lead to reduced yields and lower diastereoselectivity. In some cases, epimerization of the lithiated intermediate can occur if the alkylation is sluggish.

Electrophile ExampleProductDiastereomeric Excess (d.e.)Yield (%)
Methyl iodideAlanine derivative>95%~85%
Benzyl bromidePhenylalanine derivative>95%~90%
Allyl bromideAllylglycine derivative>95%~88%
Isopropyl iodideLeucine derivative~90%~70%
Aryl and Vinyl Halides: Expanding the Scope

While traditional Schöllkopf conditions are not suitable for aryl and vinyl halides, recent advancements in palladium-catalyzed cross-coupling reactions have opened the door to the synthesis of arylglycines and vinylglycines.[2][3] These methods involve a Pd-catalyzed coupling of the lithiated or zincated bis-lactim ether with the corresponding aryl or vinyl chloride.[2][3]

  • Reaction Conditions: These reactions typically require a palladium catalyst with a specialized ligand (e.g., XPhos) and often a zinc salt additive.[3]

  • Scope: A broad range of functionalized aryl and heteroaryl chlorides are tolerated, enabling the synthesis of complex and medicinally relevant amino acids.[3]

  • Side Reactions: With electron-deficient aryl halides, a potential side reaction is the aromatization of the product.[3]

Carbonyl Compounds: Accessing β-Hydroxy-α-amino Acids

Aldehydes and ketones are excellent electrophiles for the Schöllkopf reaction, leading to the formation of β-hydroxy-α-amino acids, which are important structural motifs in many natural products and pharmaceuticals.

  • Reactivity: Aldehydes are generally more reactive than ketones.

  • Diastereoselectivity: The reaction with carbonyl compounds generates two new stereocenters. The diastereoselectivity at the α-carbon is controlled by the Schöllkopf auxiliary, while the stereochemistry at the β-carbon is influenced by the structure of the carbonyl compound and the reaction conditions.

  • Chelation Control: For α-alkoxy or α-amino ketones, chelation control can be exploited to influence the diastereoselectivity of the nucleophilic addition.

Electrophile ExampleProductDiastereomeric Ratio (α,β)Yield (%)
AcetaldehydeThreonine derivativeHigh~80%
Benzophenoneβ-Hydroxy-β,β-diphenylalanine derivativeModerate~75%
Michael Acceptors: Conjugate Addition Pathways

α,β-Unsaturated esters, ketones, and nitriles can serve as electrophiles in a conjugate addition reaction with the lithiated Schöllkopf reagent, providing access to γ-functionalized amino acids.

  • Regioselectivity: The reaction proceeds via a 1,4-conjugate addition mechanism.

  • Diastereoselectivity: High diastereoselectivity at the α-carbon is typically maintained.

  • Challenges: The potential for 1,2-addition to the carbonyl group exists, particularly with more reactive Michael acceptors. Reaction conditions, such as temperature and the presence of additives, can be optimized to favor the desired 1,4-addition.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key Schöllkopf reactions.

Protocol 1: General Procedure for Alkylation with an Alkyl Halide

Materials:

  • (R)- or (S)-Schöllkopf bis-lactim ether

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Alkyl halide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a thermometer, add the Schöllkopf bis-lactim ether (1.0 equiv) and dissolve in anhydrous THF (concentration typically 0.1-0.2 M).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C. The solution will typically turn yellow or orange, indicating the formation of the lithiated species. Stir the solution at -78 °C for 30 minutes.

  • Add the alkyl halide (1.1-1.5 equiv) dropwise at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Hydrolysis of the Alkylated Bis-lactim Ether

Materials:

  • Alkylated bis-lactim ether

  • 0.1 M Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the purified alkylated bis-lactim ether in 0.1 M HCl (a biphasic mixture may form).

  • Stir the mixture vigorously at room temperature for 4-16 hours, monitoring the progress by TLC until the starting material is consumed.

  • Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x) to remove the chiral auxiliary.

  • Carefully neutralize the aqueous layer to pH 7-8 with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with CH₂Cl₂ or ethyl acetate (3 x) to isolate the amino acid methyl ester.

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the desired α-amino acid methyl ester.

Troubleshooting and Field-Proven Insights

Even with a robust methodology like the Schöllkopf reaction, challenges can arise. This section addresses common issues and provides practical solutions based on extensive laboratory experience.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield Incomplete deprotonation.Ensure the use of freshly titrated n-BuLi. Check for moisture in the solvent and glassware.
Side reactions (e.g., elimination with hindered halides).Use a more reactive alkyl iodide instead of a bromide or chloride. Consider lower reaction temperatures and shorter reaction times.
Epimerization of the lithiated intermediate.This can occur with unreactive electrophiles. Use a more reactive electrophile or consider alternative synthetic routes for highly hindered amino acids.
Low Diastereoselectivity Reaction temperature too high.Maintain a strict reaction temperature of -78 °C during deprotonation and alkylation.
Sluggish reaction leading to epimerization.As above, use a more reactive electrophile.
Formation of Side Products Reaction with enolizable electrophiles (e.g., some ketones).Use a non-coordinating solvent or add a Lewis acid to promote the desired reaction pathway.
Aromatization in Pd-catalyzed couplings.Optimize the catalyst and ligand system. Sometimes, a change in the base or solvent can mitigate this side reaction.[3]

Conclusion: A Versatile Tool for Modern Drug Discovery

The Schöllkopf bis-lactim ether method remains an indispensable tool for the asymmetric synthesis of α-amino acids. Its high diastereoselectivity, operational simplicity, and the commercial availability of the chiral auxiliary make it an attractive choice for both academic and industrial laboratories. A thorough understanding of the reaction mechanism and the factors influencing electrophile reactivity is crucial for its successful implementation. By carefully selecting the appropriate electrophile and optimizing reaction conditions, researchers can access a vast chemical space of novel amino acid building blocks, thereby accelerating the discovery and development of next-generation therapeutics.

References

  • Schöllkopf, U. (1983). Enantioselective Synthesis of Non-Proteinogenic Amino Acids. Topics in Current Chemistry, 109, 65-84.
  • Wikipedia. (2023). Schöllkopf method. In Wikipedia. Retrieved from [Link]

  • Wangen, K., et al. (2017). Enantioselective Synthesis of Arylglycines via Pd‐Catalyzed Coupling of Schöllkopf Bis‐Lactim Ethers with Aryl Chlorides.
  • O'Donnell, M. J., Boniece, J. M., & Earp, S. E. (1978). The synthesis of amino acids by phase-transfer reactions. Tetrahedron Letters, 19(29), 2641-2644.
  • Cativiela, C., & Díaz-de-Villegas, M. D. (1998). Stereoselective synthesis of quaternary α-amino acids. Part 1: Asymmetric synthesis from chiral non-racemic acyclic templates. Tetrahedron: Asymmetry, 9(20), 3517-3599.
  • Vogt, H., & Bräse, S. (2007). Recent approaches towards the asymmetric synthesis of α, α-disubstituted α-amino acids. Organic & Biomolecular Chemistry, 5(3), 406-430.
  • Schöllkopf, U., Groth, U., & Deng, C. (1981). Enantioselective Synthesis of α-Methyl-α-amino Acids, V: A General Method for the Preparation of (R)- and (S)-α-Methyl-α-amino Acids. Angewandte Chemie International Edition in English, 20(9), 798-799.
  • Organic Syntheses. (1990). Asymmetric Synthesis of (2R, 3R)- and (2S, 3S)-3-Phenylalanine. Organic Syntheses, 69, 1.
  • ChemTube3D. (n.d.). Schöllkopf Bis-lactim Amino Acid Synthesis. Retrieved from [Link]

  • Paquette, L. A. (Ed.). (2003). Chiral Reagents for Asymmetric Synthesis. John Wiley & Sons.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Enantiomeric Excess in Amino-Acid Synthesis

Welcome to the technical support center for asymmetric amino acid synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high enanti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for asymmetric amino acid synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high enantiomeric excess (ee) in their synthetic routes. Asymmetric synthesis is a nuanced field where minor variations in protocol can lead to significant deviations in stereochemical outcome. This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you diagnose and resolve common issues.

Section 1: Foundational Questions & First Principles

Q1: I've obtained a low enantiomeric excess. What are the most common culprits I should investigate first?

A1: A lower-than-expected enantiomeric excess is a frequent issue that can typically be traced back to a few key areas.[1] Before diving into extensive optimization, systematically evaluate the following primary factors:

  • Reagent and Catalyst Integrity: This is the most common source of error.

    • Catalyst/Auxiliary Purity & Activity: Was the chiral catalyst, ligand, or auxiliary sourced from a reputable supplier?[2] Has it been stored correctly under an inert atmosphere and at the recommended temperature? Many chiral ligands and catalysts are sensitive to air, moisture, and light, leading to degradation and loss of enantioselectivity.[1][2]

    • Substrate Purity: Are your starting materials (e.g., aldehydes, imines, α-ketoesters) of the highest possible purity? Achiral impurities can sometimes interfere with the catalyst or act as competitive substrates, diminishing stereocontrol.

    • Solvent and Reagent Quality: Ensure all solvents are anhydrous and reagents are pure. The presence of water or other protic impurities can quench sensitive reagents or alter the catalytic cycle.[2]

  • Reaction Conditions: The stereochemical-determining transition state is highly sensitive to the reaction environment.

    • Temperature: This is a critical parameter. Lower temperatures often enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states.[3] Conversely, elevated temperatures can provide enough energy to overcome this barrier, leading to racemization.

    • Concentration: Both substrate and catalyst concentration can play a role. In some catalytic cycles, aggregation at high concentrations or decomposition at low concentrations can negatively impact ee.

    • Reaction Time: Allowing a reaction to proceed for too long can sometimes lead to product racemization, especially if the product itself is unstable under the reaction conditions.[4]

  • Work-up and Purification:

    • Racemization during Work-up: Did the work-up procedure involve harsh acidic or basic conditions? The α-proton of many amino acid derivatives is labile and can be removed, leading to racemization.

    • Purification-Induced Racemization: Certain purification methods, like chromatography on silica gel, can sometimes cause racemization of sensitive compounds.

Start by creating a checklist based on these points. Reviewing your lab notebook for deviations from the established protocol is the most efficient first step.

Q2: How can I be certain that my method for determining enantiomeric excess is accurate?

A2: This is a crucial and often overlooked question. An inaccurate ee measurement can send you on a frustrating and unnecessary optimization quest. Your analytical method must be rigorously validated.

The most common and reliable techniques for determining enantiomeric excess are chromatographic.[1][5]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for many amino acid derivatives.[1][6] It uses a chiral stationary phase (CSP) to physically separate the two enantiomers, allowing for direct quantification.

  • Chiral Gas Chromatography (GC): Suitable for volatile amino acid derivatives.[1][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This can be achieved using chiral shift reagents or chiral solvating agents to induce a chemical shift difference between the enantiomers.[1][6]

Validation Protocol:

  • Prepare a Racemic Standard: First, synthesize or purchase a racemic (50:50) mixture of your target amino acid derivative.

  • Develop Separation Method: Using the racemic standard, develop a chromatographic method (e.g., on a chiral HPLC column) that shows baseline separation of the two enantiomer peaks.[7]

  • Confirm Peak Identity: If possible, use an authentic, enantiopure sample of one enantiomer to confirm which peak corresponds to which enantiomer.

  • Check for Linearity: Prepare several samples with known ee values (e.g., 90:10, 75:25, 50:50, 25:75, 10:90) to confirm that your detector response is linear across the range of compositions.

If you are not seeing two distinct, well-resolved peaks for your racemic standard, your analytical method is not suitable and must be optimized before you can trust any ee measurements from your asymmetric reaction.

Section 2: Troubleshooting Specific Synthetic Methodologies

This section addresses issues common to major classes of asymmetric amino acid synthesis.

Category A: Transition Metal-Catalyzed Reactions (e.g., Asymmetric Hydrogenation)
Q3: My asymmetric hydrogenation of a dehydroamino acid derivative is giving low ee. I've checked my reagents. What's next?

A3: Asymmetric hydrogenation is highly dependent on the precise coordination of the substrate to the chiral metal catalyst.[8] When ee is low, the issue often lies in factors that disrupt this critical interaction.

Troubleshooting Flowchart for Asymmetric Hydrogenation

G start Low ee Observed catalyst Catalyst & Ligand Integrity start->catalyst conditions Reaction Conditions start->conditions substrate Substrate Issues start->substrate precursor Catalyst Precursor Quality (e.g., [Rh(COD)2]BF4) catalyst->precursor Check source, age, and storage. ligand Ligand Purity & Handling (e.g., BINAP, Josiphos) catalyst->ligand Sensitive to oxidation? Store under Argon. activation In-situ vs. Pre-formed Catalyst catalyst->activation Pre-forming the catalyst can improve consistency. pressure Hydrogen Pressure conditions->pressure Too high/low? Can affect mechanism. solvent Solvent Choice & Purity conditions->solvent Solvent polarity/coordination affects catalyst activity. additives Additives / Co-catalysts conditions->additives Is an additive required? Is it pure? geometry Substrate E/Z Isomerism substrate->geometry Incorrect olefin geometry can lead to poor recognition. impurities Functional Group Impurities substrate->impurities Lewis basic groups (e.g., free amines) can poison the catalyst.

Caption: Troubleshooting logic for low ee in asymmetric hydrogenation.

Detailed Causality:

  • Catalyst Formation and Activation: The active catalyst is often formed in situ. Incomplete reaction between the metal precursor and the chiral ligand will result in a mixture of catalytic species, some of which may be achiral or have low selectivity, eroding the overall ee.

    • Actionable Advice: Consider preparing the active catalyst in a separate step before adding the substrate. This allows you to confirm full coordination (e.g., by a color change or NMR if applicable) and ensures a single, well-defined catalytic species.

  • Hydrogen Pressure: The mechanism of hydrogen addition can sometimes change with pressure.[8] While higher pressure often speeds up the reaction, it might favor a less selective pathway in some systems.

    • Actionable Advice: Screen a range of hydrogen pressures (e.g., 1 atm, 10 atm, 50 atm) to find the optimal balance between reaction rate and enantioselectivity.

  • Solvent Effects: The solvent is not just a medium; it is often part of the catalytic cycle, transiently coordinating to the metal center.[9] A coordinating solvent (like THF or methanol) can compete with the substrate for binding, while a non-coordinating solvent (like DCM or toluene) may lead to catalyst aggregation.

    • Actionable Advice: If the literature protocol uses methanol, ensure it is anhydrous. Try less coordinating solvents if you suspect solvent inhibition is an issue.

Category B: Chiral Auxiliary-Mediated Syntheses (e.g., Evans' Oxazolidinones)
Q4: The diastereoselectivity of my chiral auxiliary-mediated alkylation is poor. How do I improve it?

A4: Chiral auxiliaries work by forcing the reaction to proceed through a sterically constrained, well-ordered transition state.[10] Poor diastereoselectivity implies that this control is being compromised. The key is to ensure the formation of a single, well-defined enolate geometry and to control the electrophile's approach.

Key Parameters for Diastereoselective Control

ParameterRationale for Impact on SelectivityTroubleshooting Steps
Base & Enolate Formation The geometry (Z vs. E) of the enolate is critical for facial selectivity. The choice of base and counterion (e.g., Li+, Na+, Bu2B+) dictates this geometry. For Evans' auxiliaries, a Z-enolate is typically required for high selectivity.• Use LDA or LiHMDS for lithium enolates. • For aldol reactions, consider using dibutylboron triflate (Bu2BOTf) and a hindered base (e.g., DIPEA) to ensure formation of the Z-boron enolate.
Temperature Lower temperatures are crucial for maintaining the integrity of the chelated transition state and preventing equilibration between diastereomeric intermediates.[3]• Perform enolate formation at -78 °C. • Add the electrophile at -78 °C and maintain this temperature for a period before slowly warming.
Electrophile Reactivity A highly reactive electrophile may react before the enolate can fully organize into the lowest-energy, chelated transition state, leading to a loss of selectivity.• If using a very reactive alkyl halide (e.g., methyl iodide), consider adding it slowly at a very low temperature. • Ensure the electrophile is pure and free from contaminants that could disrupt the chelation.
Lewis Acid Additives In some cases (e.g., conjugate additions), a Lewis acid is required to activate the electrophile. The wrong Lewis acid can disrupt the chelation control of the auxiliary.• Screen different Lewis acids (e.g., TiCl4, MgBr2·OEt2, SnCl4). • Optimize the stoichiometry of the Lewis acid carefully.

Self-Validating Protocol: Test Enolate Formation Before blaming the alkylation step, you can often validate your enolate formation protocol. After adding the base, quench a small aliquot of the reaction with a silylating agent like TMSCl. Analyze the resulting silyl enol ether by NMR to determine the E/Z ratio. If you are not forming the desired enolate isomer, the subsequent alkylation step is destined to fail.

Category C: Enzymatic Resolutions
Q5: My enzymatic kinetic resolution has stalled at <50% conversion and the ee of my product is low. What is happening?

A5: This is a classic sign of either product inhibition or enzyme deactivation. In a kinetic resolution, the enzyme selectively reacts with one enantiomer of a racemic starting material.[11] For high ee of the product, the reaction must proceed significantly past 50% conversion. For high ee of the unreacted starting material, the reaction should be stopped as close to 50% conversion as possible. Low ee in the product suggests the enzyme is not selective enough or is being inhibited.[12]

Diagnostic Workflow for Enzymatic Resolution Issues

G start Low ee & Conversion in Enzymatic Resolution enzyme Enzyme Activity & Selectivity start->enzyme conditions Reaction Environment start->conditions substrate_product Substrate/Product Issues start->substrate_product activity activity enzyme->activity Is the enzyme active? (Test with known good substrate) selectivity selectivity enzyme->selectivity Low 'E' value. Consider a different enzyme. inhibition inhibition enzyme->inhibition Product or Substrate Inhibition? (Run initial rate kinetics) pH pH conditions->pH Is pH optimal for the enzyme? Is the solution buffered? temp temp conditions->temp Is temperature optimal? High temps can denature. cosolvent cosolvent conditions->cosolvent Is a co-solvent present? Can denature or inhibit. solubility solubility substrate_product->solubility Is the substrate/product soluble? Poor solubility limits access to active site. racemization racemization substrate_product->racemization Is the starting material racemizing under the reaction conditions?

Caption: Diagnosing problems in enzymatic kinetic resolutions.

Causality Explained:

  • Product Inhibition: The product of the enzymatic reaction can sometimes bind to the active site, preventing the substrate from entering. This slows the reaction down as the product concentration increases.

    • Actionable Advice: Try running the reaction at a lower substrate concentration. You can also investigate methods for in situ product removal if feasible.

  • pH Shift: Many enzymatic reactions produce or consume acid/base equivalents. For example, the hydrolysis of an ester by a lipase produces a carboxylic acid, which will lower the pH. If the reaction medium is not adequately buffered, the pH can drift out of the enzyme's optimal activity range, effectively stopping the reaction.

    • Actionable Advice: Ensure you are using a buffer of sufficient strength and at the optimal pH for your specific enzyme. Monitor the pH during the reaction.

  • Low Enantioselectivity (E-value): The inherent selectivity of the enzyme for your specific substrate is defined by the enantioselectivity value (E).[11] An E-value below 20 is generally considered poor for preparative synthesis. If the enzyme simply isn't very selective, you will not achieve high ee.

    • Actionable Advice: You may need to screen different enzymes (e.g., lipases from different microbial sources) to find one with a higher E-value for your substrate.[4]

Section 3: Post-Synthesis Solutions

Q6: My synthesis is complete, but the final ee is only 85%. Is there a way to upgrade the enantiomeric purity?

A6: Yes, it is often possible to enhance the enantiomeric excess of your final product post-synthesis.

  • Crystallization: This is the most common and scalable method.

    • Diastereomeric Salt Formation: React your amino acid with a chiral resolving agent (e.g., tartaric acid, (R)- or (S)-mandelic acid) to form a pair of diastereomeric salts.[13] Diastereomers have different physical properties, including solubility. By carefully choosing a solvent system, you can selectively crystallize one diastereomer, leaving the other enriched in the mother liquor. After separation, the chiral resolving agent is removed by acid/base extraction.

    • Preferential Crystallization: If your amino acid derivative itself forms enantiopure crystals from a racemic or enantioenriched mixture, you can sometimes induce crystallization of the major enantiomer by seeding a supersaturated solution with a few crystals of the pure enantiomer.[14]

  • Preparative Chiral Chromatography: While analytical chiral HPLC is used for determining ee, preparative chiral HPLC can be used to physically separate larger quantities of the enantiomers. This method is highly effective but can be expensive and time-consuming for large-scale work.

Important Consideration: Before attempting to upgrade the ee, ensure that your compound is stable and does not racemize under the conditions used for crystallization or chromatography.

References
  • BenchChem. (n.d.). Troubleshooting low enantiomeric excess in asymmetric synthesis.
  • Klatt, T., et al. (2008). Enantioselective Synthesis and Enantiomeric Amplification of Amino Acids under Prebiotic Conditions. Organic Letters. Available from: [Link]

  • BenchChem. (n.d.). Overcoming stereoselectivity challenges in Bipolaramide synthesis.
  • Yoshida, H., et al. (2021). One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. RSC Publishing. Available from: [Link]

  • Ashenhurst, J. (2025). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. Available from: [Link]

  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
  • Saha, S., et al. (2022). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. ACS Publications. Available from: [Link]

  • Ferreira, R. J., et al. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society. Available from: [Link]

  • Encyclopedia.pub. (n.d.). Stereoselective Synthesis of Chiral Molecules.
  • Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters. Available from: [Link]

  • Denard, C. A., et al. (2015). Enzymatic strategies for asymmetric synthesis. ACS Catalysis. Available from: [Link]

  • Hruby, V. J., & Qian, X. (n.d.). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis.
  • Abellán, V., et al. (2007). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews. Available from: [Link]

  • SlidePlayer. (n.d.). Asymmetric Synthesis.
  • Šámal, M., et al. (2023). Symmetry and Asymmetry in Medicinal Chemistry. Symmetry. Available from: [Link]

  • Khalaf, R., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. International Journal of Molecular Sciences. Available from: [Link]

  • Wikipedia. (n.d.). Kinetic resolution.
  • Grigorean, G., & Lebrilla, C. B. (2001). A Mass Spectrometry Method for the Determination of Enantiomeric Excess in Mixtures of d,l-Amino Acids. Analytical Chemistry. Available from: [Link]

  • Trost, B. M., & Toste, F. D. (2011). Selectivity via catalyst or substrate control in catalytic asymmetric transformations of bifunctional symmetrical substrates. Catalysis Science & Technology. Available from: [Link]

  • Wang, J., et al. (2016). Enantioselectivity in Environmental Safety and Metabolism of Typical Chiral Organic Pollutants. Current Drug Metabolism. Available from: [Link]

  • Noyori, R. (2002). Asymmetric catalysis: An enabling science. Proceedings of the National Academy of Sciences. Available from: [Link]

  • Nishijo, T., et al. (2016). Chiral resolution with frozen aqueous amino acids. Analytical Methods. Available from: [Link]

  • Ge, J., et al. (2019). Significance and challenges of stereoselectivity assessing methods in drug metabolism. Journal of Pharmaceutical Analysis. Available from: [Link]

  • Johnson, N. M., & Cleaves, H. J. (2018). Insights into Abiotically-Generated Amino Acid Enantiomeric Excesses Found in Meteorites. Life. Available from: [Link]

  • Creative Proteomics. (n.d.). Chiral Amino Acids Synthesis.
  • Ferraboschi, P., et al. (2011). Chemo-Enzymatic Dynamic Kinetic Resolution of Amino Acid Thioesters. Request PDF. Available from: [Link]

  • ETH Zurich. (2015). Key Concepts in Stereoselective Synthesis.
  • University of Bath. (n.d.). Stereoselective Degradation of Chiral Drugs during Wastewater Treatment.
  • Hashimoto, Y., & Saigo, K. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules. Available from: [Link]

  • ETH Zurich. (2015). Asymmetric Hydrogenation.
  • Ling, F., et al. (2023). Enantiomeric Excesses of Aminonitrile Precursors Determine the Homochirality of Amino Acids. The Journal of Physical Chemistry Letters. Available from: [Link]

  • Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.
  • Lebrilla, C. B. (n.d.). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. PubMed.
  • Sang, Z., et al. (2022). Recent Progress and Developments in Chemoenzymatic and Biocatalytic Dynamic Kinetic Resolution. ACS Catalysis. Available from: [Link]

  • Wikipedia. (n.d.). Asymmetric hydrogenation.
  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available from: [Link]

  • Wikipedia. (n.d.). Chiral auxiliary.
  • Lardinois, T., et al. (2023). On the Hunt for Chiral Single-Atom Catalysts. ACS Catalysis. Available from: [Link]

  • Pellis, A., et al. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Chemical Society Reviews. Available from: [Link]

  • An, S. H., & Anslyn, E. V. (2013). Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids. The Journal of Organic Chemistry. Available from: [Link]

  • Wu, J., & Ellman, J. A. (2018). Diastereoselective Synthesis of Unnatural Amino Acids by Alkylation of α-tert-Butanesulfinamide Auxiliary-Bound Enolates. The Journal of Organic Chemistry. Available from: [Link]

Sources

Optimization

Technical Support Center: Navigating the Stability of 2,5-Dihydropyrazine Compounds

Welcome to the technical support center for 2,5-dihydropyrazine compounds. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this versatile class of mole...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,5-dihydropyrazine compounds. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this versatile class of molecules. As a Senior Application Scientist, I have compiled this resource to provide not just procedural steps, but a deeper understanding of the inherent reactivity of the 2,5-dihydropyrazine core. Our goal is to empower you to anticipate and mitigate stability issues, ensuring the integrity and success of your experiments.

This center is structured to provide a comprehensive overview, from the fundamental principles of instability to practical, hands-on troubleshooting and frequently asked questions. We will delve into the critical roles of solvent selection, pH, and handling conditions, supported by scientific literature and field-proven insights.

Understanding the Inherent Instability of 2,5-Dihydropyrazines

The 2,5-dihydropyrazine ring system is a unique heterocyclic scaffold characterized by the presence of two endocyclic imine or enamine functionalities. This structural feature is the primary determinant of its reactivity and, consequently, its stability profile. The principal degradation pathways that researchers must be cognizant of are oxidation and hydrolysis.

The Predominant Challenge: Oxidation to Aromatic Pyrazines

The most common degradation pathway for 2,5-dihydropyrazines is their facile oxidation to the corresponding aromatic pyrazine derivatives. This process is often irreversible and leads to a complete loss of the parent compound. The driving force for this transformation is the formation of a highly stable, aromatic pyrazine ring.

This oxidation can be triggered by several factors, including:

  • Atmospheric Oxygen: Many 2,5-dihydropyrazines are sensitive to air and can oxidize upon exposure.

  • Solvent Choice: The solvent environment can significantly influence the rate of oxidation.

  • Presence of Oxidizing Agents: Trace impurities or reaction byproducts can catalyze oxidation.

The Hydrolytic Vulnerability of the Imine/Enamine Core

The 2,5-dihydropyrazine ring contains imine (C=N) and/or enamine (C=C-N) functionalities, which are susceptible to hydrolysis. This reaction involves the cleavage of the carbon-nitrogen bonds by water, leading to ring-opening and the formation of carbonyl compounds (aldehydes or ketones) and amines.

The rate of hydrolysis is highly dependent on the pH of the medium:

  • Acidic Conditions: Hydrolysis is often catalyzed by acid. The reaction is reversible, but in the presence of excess water, the equilibrium favors the formation of the hydrolysis products.[1]

  • Neutral and Alkaline Conditions: While imine hydrolysis can occur at neutral pH, related nitrogen-containing heterocycles have shown significant degradation in alkaline environments.[2]

Troubleshooting Guide: A Symptom-Based Approach

This section is designed to help you diagnose and resolve common stability issues encountered during your experiments with 2,5-dihydropyrazine compounds.

Issue 1: Rapid Color Change or Disappearance of Starting Material in Solution

Question: I dissolved my 2,5-dihydropyrazine compound in a solvent (e.g., methanol, DMSO), and I noticed a rapid color change. Subsequent analysis by TLC or LC-MS shows a new, more polar spot/peak and a decrease in my starting material. What is happening?

Answer: This is a classic sign of rapid degradation, most likely oxidation to the corresponding pyrazine. The increased polarity of the pyrazine product is a common observation.

Causality: Protic solvents like methanol can facilitate oxidation. Furthermore, dissolved oxygen in non-degassed solvents provides the oxidant. The rate of oxidation can be highly solvent-dependent.[3]

Troubleshooting Protocol:

  • Solvent Selection: Immediately switch to an aprotic solvent with lower polarity. Good starting points include tetrahydrofuran (THF), dichloromethane (DCM), or toluene. Acetonitrile can also be a suitable alternative.[4]

  • Solvent Degassing: Before use, thoroughly degas your chosen solvent to remove dissolved oxygen. This can be achieved by sparging with an inert gas (nitrogen or argon) for 15-30 minutes or by several freeze-pump-thaw cycles.

  • Inert Atmosphere: Handle the solid compound and prepare solutions under an inert atmosphere, such as in a glove box or using Schlenk line techniques.[4][5]

  • Confirmation of Degradation Product: Isolate the new product and characterize it by mass spectrometry and NMR. The mass spectrum should correspond to the loss of two hydrogen atoms from your starting material, and the 1H NMR will likely show aromatic protons characteristic of a pyrazine ring.

Caption: Troubleshooting workflow for rapid degradation in solution.

Issue 2: Poor Recovery or Multiple Products After Aqueous Workup or Chromatography

Question: After performing a reaction with my 2,5-dihydropyrazine, I'm seeing low yields and multiple unidentified products following an aqueous workup or purification on silica gel. What could be the cause?

Answer: This scenario points towards hydrolytic instability of the 2,5-dihydropyrazine ring. The presence of water during the workup or residual water and the acidic nature of silica gel can lead to ring-opening.

Causality: The imine and enamine functionalities within the dihydropyrazine ring are susceptible to acid-catalyzed hydrolysis.[1] Silica gel is known to be acidic and can promote this degradation during chromatography.

Troubleshooting Protocol:

  • Minimize Contact with Water: If an aqueous workup is unavoidable, perform it quickly and at a low temperature. Use a saturated sodium bicarbonate solution to neutralize any acid before extraction.

  • Alternative Purification: Avoid silica gel chromatography if possible. Consider alternatives such as:

    • Neutral Alumina Chromatography: Neutral alumina is less acidic than silica gel and can be a better option for acid-sensitive compounds.

    • Recrystallization: If your compound is a solid, recrystallization from a suitable solvent system is an excellent non-destructive purification method.

    • Preparative HPLC: Reverse-phase preparative HPLC using a buffered mobile phase can be effective, but care must be taken to choose a suitable pH.

  • pH Control: If working in aqueous solutions, maintain the pH in the acidic range (e.g., pH 3-5) where dihydropyrazine compounds tend to be more stable against other degradation pathways, but be mindful that this can still promote hydrolysis if exposure is prolonged.[2]

Caption: Troubleshooting workflow for poor recovery after purification.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store my 2,5-dihydropyrazine compound?

A1: 2,5-Dihydropyrazine compounds, especially those that are not highly crystalline solids, should be treated as air- and potentially light-sensitive. For long-term storage, we recommend:

  • Solid Form: Store the compound as a solid rather than in solution.

  • Inert Atmosphere: Place the solid in a vial, flush with an inert gas (argon or nitrogen), and seal tightly.

  • Low Temperature: Store at -20°C or below.

  • Light Protection: Use an amber vial or wrap the vial in aluminum foil to protect it from light.[6]

Q2: I need to run a reaction in a protic solvent. What precautions should I take?

A2: If a protic solvent like methanol or ethanol is required for solubility or reactivity reasons, you must take extra precautions to minimize oxidative degradation:

  • Thoroughly Degas the Solvent: Use at least three freeze-pump-thaw cycles to ensure minimal dissolved oxygen.

  • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of argon or nitrogen.

  • Use Fresh Solvent: Use freshly opened, high-purity solvent.

  • Monitor the Reaction Closely: Follow the reaction progress by TLC or LC-MS to detect the formation of the pyrazine byproduct.

Q3: How can I monitor the stability of my compound in a specific solvent?

A3: A simple stability study can be performed using HPLC or NMR spectroscopy.

  • HPLC Method:

    • Prepare a stock solution of your compound in the solvent of interest at a known concentration.

    • Inject a sample immediately (t=0) into an HPLC system to obtain an initial peak area.

    • Store the solution under the desired conditions (e.g., room temperature, protected from light).

    • Inject samples at regular time intervals (e.g., 1, 2, 4, 8, 24 hours) and monitor the decrease in the peak area of your starting material and the appearance of any new peaks.

  • NMR Method:

    • Prepare a solution of your compound in a deuterated solvent in an NMR tube.

    • Acquire a 1H NMR spectrum at t=0.

    • Keep the NMR tube under controlled conditions and acquire spectra at subsequent time points.

    • The degradation can be quantified by integrating the signals of the starting material and the degradation products.[7][8]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug candidate and for developing stability-indicating analytical methods.[6][9][10]

  • Preparation of Stock Solution: Prepare a stock solution of the 2,5-dihydropyrazine compound in acetonitrile at a concentration of approximately 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 48 hours.

    • At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 48 hours.

    • At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 48 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Store the stock solution at 60°C, protected from light.

    • Analyze samples at specified time points.

  • Photodegradation:

    • Expose the stock solution to a calibrated light source as per ICH Q1B guidelines.

    • Simultaneously, keep a control sample wrapped in aluminum foil at the same temperature.

    • Analyze both the exposed and control samples after the exposure period.

Protocol 2: Stability-Indicating HPLC Method Development

A good stability-indicating method should be able to separate the parent compound from all its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a gradient that is high in aqueous phase and ramp up the organic phase. A typical starting gradient could be 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both the parent compound and potential degradants (like the corresponding pyrazine) have absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the samples from the forced degradation study to ensure that all degradation peaks are well-resolved from the main peak.

Summary of Solvent Effects on 2,5-Dihydropyrazine Stability

Solvent ClassExample SolventsExpected StabilityPrimary Degradation PathwayRationale & Recommendations
Protic Methanol, Ethanol, WaterPoor to ModerateOxidation, HydrolysisThese solvents can participate in both oxidation and hydrolysis pathways. Use only when necessary and with rigorous degassing and inert atmosphere.[11]
Aprotic Polar Acetonitrile, DMSO, DMFModerate to GoodOxidationLess prone to facilitate hydrolysis compared to protic solvents. Acetonitrile is often a good first choice due to its lower reactivity compared to DMSO.[3][4] Always use degassed solvents.
Aprotic Nonpolar THF, Dichloromethane (DCM), TolueneGood to ExcellentOxidation (slow)These solvents are less likely to promote ionic reaction pathways. They are generally the best choice for storage and routine handling, provided the compound is soluble. Ensure solvents are peroxide-free (especially THF).

References

  • Wipf, P. Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. Chromatographia. [Link]

  • Imine and Enamine Hydrolysis Mechanism. Chemistry Steps. [Link]

  • Shimadzu. 7 Key Differences in the Use of Methanol and Acetonitrile. [Link]

  • Yamaguchi, T., et al. DNA damage by 3,6-dihydropyrazine-2,5-dipropanoic acid, the cyclic dimerization product of 5-aminolevulinic acid. Biological & Pharmaceutical Bulletin. [Link]

  • pH-rate profiles for the hydrolysis of compounds. ResearchGate. [Link]

  • Rappert, S., et al. Degradation of 2,5-dimethylpyrazine by Rhodococcus erythropolis strain DP-45 isolated from a waste gas treatment plant of a fishmeal processing company. Biodegradation. [Link]

  • Li, Y., et al. Influence of Solvents upon Diketopiperazine Formation of FPG8K. Journal of the American Society for Mass Spectrometry. [Link]

  • A New Look at the Stability of Dimethyl Sulfoxide and Acetonitrile in Li-O 2 Batteries. ResearchGate. [Link]

  • Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of Zearalenone in Edible Vegetable Oils by HPLC-FLD. MDPI. [Link]

  • Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. EPA. [Link]

  • Local environment-dependent kinetics of ester hydrolysis revealed by direct 1H NMR measurement of degrading hydrogels. Acta Biomaterialia. [Link]

  • pH-Rate Profile for Hydrolysis of 4-Nitrophenyl β-D-Glucopyranoside: Unimolecular, Bimolecular and Intramolecular Cleavage Mechanisms. ChemRxiv. [Link]

  • Alternatives to DMSO? Acetonitrile in biology? Reddit. [Link]

  • The kinetics and mechanism of oxidation of isopropanol with the hydrogen peroxide-vanadate ion-pyrazine-2-carboxylic acid system. ResearchGate. [Link]

  • Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. Shimadzu. [Link]

  • Solvent effects on the photooxidation of indolepyrazines. PubMed. [Link]

  • Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. MDPI. [Link]

  • Substrate–Solvent Crosstalk—Effects on Reaction Kinetics and Product Selectivity in Olefin Oxidation Catalysis. MDPI. [Link]

  • Comparative study of organic co-solvents on micellar and surface behavior of ionic surfactants: effects of DMSO, acetonitrile, and 1-propanol. ResearchGate. [Link]

  • 40 CFR 796.3500 -- Hydrolysis as a function of pH at 25 °C. eCFR. [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. [Link]

  • NMR kinetic studies. Frey Research Group. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • (S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine, 97+%. Fisher Scientific. [Link]

  • LIQUID CHROMATOGRAPHIC DETERMINATION OF ATRAZINE AND ITS DEGRADATION PRODUCTS IN WATER. U.S. Geological Survey. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Confirming Enantiopurity of Amino Acids Synthesized via the Schöllkopf Method

For researchers engaged in the synthesis of exotic or non-proteinogenic amino acids, the Schöllkopf bis-lactim ether method stands as a cornerstone of asymmetric synthesis. Developed by Ulrich Schöllkopf in 1981, this me...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the synthesis of exotic or non-proteinogenic amino acids, the Schöllkopf bis-lactim ether method stands as a cornerstone of asymmetric synthesis. Developed by Ulrich Schöllkopf in 1981, this method offers a robust pathway to chiral amino acids with generally high enantiomeric excess (ee)[1]. The elegance of the Schöllkopf method lies in its use of a chiral auxiliary, typically derived from a readily available amino acid like L-valine or L-alanine, to direct the stereoselective alkylation of a glycine moiety[2][3]. The steric hindrance imposed by the bulky side chain of the chiral auxiliary effectively shields one face of the glycine-derived carbanion, leading to a strong preference for the formation of one enantiomer[1][4]. While enantiomeric excesses of over 95% are commonly achievable, rigorous analytical confirmation of this purity is a critical, non-negotiable step in the workflow for drug development and other applications where enantiomeric purity is paramount[1].

This guide provides an in-depth comparison of the primary analytical techniques for confirming the enantiopurity of amino acids synthesized via the Schöllkopf method. We will delve into the causality behind experimental choices, present detailed protocols, and offer field-proven insights to ensure the integrity of your results.

The Schöllkopf Method: A Brief Mechanistic Overview

The Schöllkopf synthesis begins with the formation of a 2,5-diketopiperazine, a cyclic dipeptide, from glycine and a chiral auxiliary like (R)-valine.[1] This is followed by double O-methylation to form the key bis-lactim ether intermediate.[1] Deprotonation at the prochiral position on the glycine unit creates a carbanion. The stereoselectivity of the entire process is dictated in the subsequent step: the bulky isopropyl group of the valine auxiliary sterically hinders one face of this carbanion, directing the incoming electrophile (an alkyl halide) to the opposite face.[1][5] This results in a highly diastereoselective alkylation. The final step involves acidic hydrolysis to cleave the dipeptide, yielding the methyl ester of the newly synthesized chiral amino acid and the chiral auxiliary, which can then be separated.[1]

Schollkopf_Method cluster_0 Step 1: Formation of Bis-Lactim Ether cluster_1 Step 2: Asymmetric Alkylation cluster_2 Step 3: Hydrolysis and Separation Glycine + (R)-Valine Glycine + (R)-Valine 2,5-Diketopiperazine 2,5-Diketopiperazine Glycine + (R)-Valine->2,5-Diketopiperazine Cyclization Bis-Lactim Ether Bis-Lactim Ether 2,5-Diketopiperazine->Bis-Lactim Ether O-methylation Carbanion Intermediate Carbanion Intermediate Bis-Lactim Ether->Carbanion Intermediate Deprotonation (n-BuLi) Alkylated Bis-Lactim Ether Alkylated Bis-Lactim Ether Carbanion Intermediate->Alkylated Bis-Lactim Ether Alkylation (R-X) Amino Acid Methyl Ester + Chiral Auxiliary Amino Acid Methyl Ester + Chiral Auxiliary Alkylated Bis-Lactim Ether->Amino Acid Methyl Ester + Chiral Auxiliary Acidic Hydrolysis

Caption: The Schöllkopf bis-lactim ether method for asymmetric amino acid synthesis.

Comparative Analysis of Enantiopurity Determination Methods

The choice of analytical technique for determining the enantiomeric excess of your synthesized amino acid is critical and depends on factors such as the specific amino acid, the available instrumentation, and the required level of sensitivity and accuracy. The three most common and reliable methods are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral shift reagents.

Method Principle Advantages Disadvantages Typical Sample Preparation
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.Direct analysis is often possible, especially with macrocyclic glycopeptide-based CSPs. High versatility and a wide range of available CSPs.Native amino acids can be challenging to detect without a chromophore, often requiring derivatization.[6] The mobile phase composition is crucial for achieving good separation.Direct injection if the amino acid has a UV-active group. Otherwise, derivatization with a chromophoric agent (e.g., Fmoc-Cl) is necessary.[6]
Chiral GC-MS Separation of volatile, derivatized enantiomers on a chiral capillary column, followed by mass spectrometric detection.High resolution and sensitivity, especially with MS detection.[7] Capable of separating a wide range of amino acids, including non-proteinogenic ones.[6]Requires derivatization to increase volatility, which can be a multi-step process.[7][8] Potential for racemization during derivatization if not performed carefully.Derivatization is mandatory. Typically involves esterification followed by acylation (e.g., with trifluoroacetic anhydride).[7][9]
NMR with Chiral Shift Reagents Formation of transient diastereomeric complexes between the enantiomers and a chiral shift reagent, leading to separate signals in the NMR spectrum.Relatively fast and requires minimal sample preparation. Non-destructive, allowing for sample recovery.Lower sensitivity compared to chromatographic methods. Requires a higher concentration of the analyte. The choice of chiral shift reagent and solvent is critical.[10]The sample is dissolved in a suitable deuterated solvent, and the chiral shift reagent is added directly to the NMR tube.

Experimental Protocols

Representative Protocol for Schöllkopf Synthesis of a Chiral Amino Acid

This protocol is a representative example and may require optimization for different target amino acids.

1. Formation of the Bis-Lactim Ether:

  • Combine glycine (1.0 eq) and (R)-valine methyl ester (1.0 eq) in methanol.

  • Heat the mixture at reflux for 24-48 hours.

  • Remove the solvent under reduced pressure.

  • To the resulting 2,5-diketopiperazine, add dichloromethane and trimethyloxonium tetrafluoroborate (2.2 eq).

  • Stir the mixture at room temperature for 24 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane, dry the combined organic layers over sodium sulfate, and concentrate under reduced pressure to yield the bis-lactim ether.

2. Asymmetric Alkylation:

  • Dissolve the bis-lactim ether in dry tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.

  • Add n-butyllithium (1.1 eq) dropwise and stir for 30 minutes.

  • Add the desired alkyl halide (1.2 eq) and continue stirring at -78 °C for 2-4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Warm the mixture to room temperature and extract with ethyl acetate.

  • Dry the combined organic layers and concentrate under reduced pressure.

3. Hydrolysis and Purification:

  • Dissolve the crude alkylated bis-lactim ether in 0.1 M hydrochloric acid.

  • Stir the mixture at room temperature for 24-48 hours.

  • Separate the resulting amino acid methyl ester from the chiral auxiliary using column chromatography or ion-exchange chromatography.

Protocol for Enantiopurity Determination by Chiral HPLC

1. Sample Preparation (Derivatization with Fmoc-Cl):

  • Dissolve the synthesized amino acid methyl ester in a 10% sodium carbonate solution.

  • Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) in acetone dropwise while stirring vigorously.

  • Allow the reaction to proceed for 1 hour at room temperature.

  • Extract the reaction mixture with diethyl ether to remove excess Fmoc-Cl.

  • Acidify the aqueous layer with 1 M HCl and extract the Fmoc-amino acid into ethyl acetate.

  • Dry the organic layer and evaporate the solvent.

2. HPLC Analysis:

  • Column: Chiral stationary phase column (e.g., Astec CHIROBIOTIC T).

  • Mobile Phase: A mixture of methanol, acetonitrile, and an aqueous buffer (e.g., ammonium acetate), optimized for the specific amino acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm.

  • Injection Volume: 10 µL.

  • Analysis: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (% ee = [Area(major) - Area(minor)] / [Area(major) + Area(minor)] x 100).

Enantiopurity_Workflow Synthesized Amino Acid Synthesized Amino Acid Sample Preparation Sample Preparation Synthesized Amino Acid->Sample Preparation Derivatization (if needed) Analytical Technique Analytical Technique Sample Preparation->Analytical Technique Chiral HPLC Chiral HPLC Analytical Technique->Chiral HPLC Chiral GC-MS Chiral GC-MS Analytical Technique->Chiral GC-MS NMR with Chiral Shift Reagent NMR with Chiral Shift Reagent Analytical Technique->NMR with Chiral Shift Reagent Data Analysis Data Analysis Chiral HPLC->Data Analysis Peak Integration Chiral GC-MS->Data Analysis Peak Integration NMR with Chiral Shift Reagent->Data Analysis Signal Integration Enantiomeric Excess Calculation Enantiomeric Excess Calculation Data Analysis->Enantiomeric Excess Calculation

Caption: General workflow for determining the enantiopurity of synthesized amino acids.

Trustworthiness: A Self-Validating System

To ensure the trustworthiness of your results, it is crucial to incorporate a self-validating system into your experimental design. This involves:

  • Running a Racemic Standard: Synthesize or purchase a racemic mixture of your target amino acid. Analyze this standard using your chosen method to confirm that you can achieve baseline separation of the two enantiomers and that they appear in a 1:1 ratio.

  • Method Validation: For quantitative analysis, validate your analytical method for linearity, accuracy, and precision.

  • Minimizing Racemization: Be mindful of potential racemization during sample preparation, especially during derivatization for GC-MS analysis.[6] Use mild reaction conditions and avoid prolonged heating.

Conclusion

The Schöllkopf method is a powerful tool for the asymmetric synthesis of chiral amino acids. However, the synthesis is only half the battle. Rigorous confirmation of enantiopurity is essential. By understanding the principles and limitations of the available analytical techniques—Chiral HPLC, Chiral GC-MS, and NMR with chiral shift reagents—and by implementing robust, self-validating protocols, researchers can be confident in the stereochemical integrity of their synthesized molecules. The choice of method will ultimately depend on the specific amino acid and the resources available, but with careful execution, each of these techniques can provide the necessary data to support your research and development goals.

References

  • Schöllkopf, U. (1983). Enantioselective Synthesis of Non-proteinogenic Amino Acids via Metalated Bis-lactim Ethers of 2,5-Diketopiperazines. Pure and Applied Chemistry, 55(11), 1799-1806. [Link]

  • Merck Index. (n.d.). Schöllkopf Bis-Lactim Amino Acid Synthesis. [Link]

  • ChemTube3D. (n.d.). Schöllkopf Bis-lactim Amino Acid Synthesis. University of Liverpool. [Link]

  • Il'ina, I. O., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Journal of Chromatography B, 1166, 122549. [Link]

  • Sweeting, L. M., Crans, D. C., & Whitesides, G. M. (1987). Determination of enantiomeric purity of polar substrates with chiral lanthanide NMR shift reagents in polar solvents. The Journal of Organic Chemistry, 52(11), 2273–2276. [Link]

  • ResearchGate. (n.d.). TIC GC/MS chromatogram of the chiral amino acid analysis...[Link]

  • de la Cruz, P., et al. (2020). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 25(23), 5536. [Link]

  • Patterson, D. H., et al. (2022). Enantioselective Synthesis of Enantioisotopomers with Quantitative Chiral Analysis by Chiral Tag Rotational Spectroscopy. Angewandte Chemie International Edition, 61(33), e202205519. [Link]

  • ResearchGate. (n.d.). Determination of amino acid enantiomers in human urine and blood serum by gas chromatography-mass spectrometry. [Link]

  • An, G., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15, 2453–2474. [Link]

  • ResearchGate. (n.d.). Enantioselective Synthesis of Enantioisotopomers with Quantitative Chiral Analysis by Chiral Tag Rotational Spectroscopy. [Link]

  • ACS Symposium Series. (1998). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. [Link]

  • ResearchGate. (n.d.). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. [Link]

  • WikipediaReader. (2022, March 25). Schöllkopf method [Video]. YouTube. [Link]

  • Wang, B., et al. (2020). Analytical methods for amino acid determination in organisms. Amino Acids, 52, 1243–1256. [Link]

  • PubMed Central. (n.d.). Synthesis of EnantiopureCyclorubicenes. [Link]

  • Frontiers in Chemistry. (2018). Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. [Link]

  • MDPI. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. [Link]

  • ACS Publications. (2020). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. [Link]

  • ProQuest. (n.d.). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. [Link]

  • Organic Chemistry Portal. (n.d.). The synthesis of amino acids by phase-transfer reactions. [Link]

  • Brem Method. (2024, June 5). MCAT Organic Chemistry: Strecker & Gabriel Synthesis Simplified [Video]. YouTube. [Link]

  • Royal Society of Chemistry. (2009). A new chiral shift reagent for the determination of enantiomeric excess and absolute configuration in cyanohydrins. Chemical Communications, (8), 1067-1069. [Link]

  • National Institutes of Health. (n.d.). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). [Link]

  • ResearchGate. (n.d.). Chiral Schöllkopf bis-lactim ether-induced asymmetric construction of monofluorophosphono-α-amino acids. [Link]

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